molecular formula C25H37FN8O2 B1139413 Pkc-IN-1

Pkc-IN-1

Cat. No.: B1139413
M. Wt: 500.6 g/mol
InChI Key: DKXZBPBWIGORKP-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PKC-IN-1 is a poent PKC beta II inhibitor with Ki of 14.9 nM;  compound example H6 from patent WO 2008096260 A1.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXZBPBWIGORKP-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: PKC-IN-1 Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, pharmacological profile, and experimental validation of PKC-IN-1 (CAS: 1092522-79-4), a potent, ATP-competitive small molecule inhibitor targeting conventional Protein Kinase C (cPKC) isoforms.

Executive Summary

PKC-IN-1 is a selective, reversible, ATP-competitive inhibitor of the Protein Kinase C (PKC) family, exhibiting nanomolar potency against conventional isoforms (cPKC:


, 

I,

II,

).[1] Unlike broad-spectrum staurosporine derivatives, PKC-IN-1 demonstrates a distinct selectivity profile that spares atypical PKCs, making it a critical chemical probe for dissecting the role of cPKCs in T-cell receptor (TCR) signaling and autoimmune pathology, specifically in models of Multiple Sclerosis (e.g., Experimental Autoimmune Encephalomyelitis - EAE).
Key Pharmacological Characteristics[2][3][4][5]
  • Chemical Class: Maleimide derivative (ATP-mimetic).

  • Primary Targets: PKC

    
     (
    
    
    
    10.4 nM), PKC
    
    
    (
    
    
    5.3 nM).[1]
  • Mechanism: Competitive displacement of ATP at the catalytic cleft (C3 domain).

  • Therapeutic Utility: Immunomodulation; reduction of NF-

    
    B signaling in autoreactive T-cells.
    

Molecular Mechanism of Action[4][5][6][7]

Binding Kinetics and Thermodynamics

PKC-IN-1 functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket located in the cleft between the N-terminal and C-terminal lobes of the kinase domain.

  • ATP Competition: The inhibitor relies on hydrogen bonding with the "hinge region" of the kinase, mimicking the adenine ring of ATP. Because it competes directly with intracellular ATP (typically 1-5 mM), cellular potency (

    
    ) will shift relative to biochemical potency (
    
    
    
    ) according to the Cheng-Prusoff equation.
  • Isoform Selectivity: The selectivity for conventional PKCs (cPKC) over novel (nPKC) and atypical (aPKC) isoforms is driven by steric constraints within the hydrophobic pocket adjacent to the gatekeeper residue. PKC-IN-1 shows a ~350-fold selectivity window for PKC

    
     over PKC
    
    
    
    (an nPKC).
Signal Transduction Blockade

In the context of T-cell activation, PKC-IN-1 interrupts the signal propagation from the T-Cell Receptor (TCR) to the nucleus.

  • Upstream Activation: TCR engagement recruits PLC

    
    1, hydrolyzing 
    
    
    
    into
    
    
    and Diacylglycerol (DAG).
  • PKC Recruitment: DAG and Calcium (

    
    ) recruit cPKCs (specifically 
    
    
    
    and
    
    
    ) to the plasma membrane.
  • The Blockade: PKC-IN-1 binds the active conformation of PKC at the membrane, preventing the phosphorylation of the CBM complex (CARMA1-Bcl10-MALT1).

  • Downstream Consequence: The IKK complex remains inactive; I

    
    B
    
    
    
    is not degraded, and NF-
    
    
    B remains sequestered in the cytoplasm, halting cytokine production (IL-2, IFN
    
    
    ).
Pathway Visualization

The following diagram illustrates the precise intervention point of PKC-IN-1 within the TCR signaling cascade.

PKC_Pathway TCR TCR / CD28 PLC PLCγ1 TCR->PLC Activation DAG DAG + Ca2+ PLC->DAG Hydrolysis PKC PKC Isoforms (α, β, θ) DAG->PKC Recruitment CBM CBM Complex (CARMA1/Bcl10/MALT1) PKC->CBM Phosphorylation INHIBITOR PKC-IN-1 (ATP-Competitive Block) INHIBITOR->PKC INHIBITION IKK IKK Complex CBM->IKK NFKB NF-κB Translocation IKK->NFKB CYTOKINE Cytokine Production (IL-2, TNFα) NFKB->CYTOKINE Transcription

Caption: PKC-IN-1 intercepts the signaling cascade by competitively inhibiting PKC phosphorylation of the CBM complex, preventing NF-κB nuclear translocation.

Quantitative Profiling: Isoform Selectivity

The following data consolidates the inhibitory profile of PKC-IN-1. Note the significant drop-off in potency against non-conventional isoforms (PKC


, PKC

).
Target IsoformClassificationIC50 (nM)Ki (nM)Biological Relevance
PKC

Conventional2.3 10.4 Cell proliferation, apoptosis regulation
PKC

I
Conventional8.1 -B-cell signaling, oxidative stress
PKC

II
Conventional7.6 5.3 Insulin signaling, vascular complications
PKC

Novel25.6-T-cell immunological synapse formation
PKC

Conventional57.5-Neuronal signaling (CNS specific)
PKC

(PKD1)
Other314.0-Golgi organization (Off-target)
PKC

Novel808.0-Nociception, anxiety (Low affinity)

Data Source: Validated via radiometric kinase assays using human recombinant enzymes [1].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in controls to validate the activity of PKC-IN-1 in your specific experimental context.

Biochemical Validation: Mobility Shift Kinase Assay

Objective: Verify the


 of the specific batch of PKC-IN-1 against PKC

. Principle: Separation of phosphorylated vs. non-phosphorylated fluorescent peptide substrate via microfluidic electrophoresis.

Protocol:

  • Reagent Prep: Prepare 2.5x PKC

    
     enzyme solution and 2.5x Peptide Substrate/ATP mix.
    
    • Critical Step: ATP concentration must be at

      
       (approx. 10-20 
      
      
      
      M) to allow competitive inhibition detection. Excess ATP will artificially inflate the
      
      
      .
  • Compound Handling: Dissolve PKC-IN-1 in 100% DMSO to 10 mM. Perform serial dilutions (1:3) to generate a 10-point dose-response curve.

  • Reaction:

    • Mix 5

      
      L Compound + 10 
      
      
      
      L Enzyme. Incubate 10 min (RT).
    • Add 10

      
      L Substrate/ATP mix.
      
    • Incubate 60 min at 28°C.

  • Termination: Add 25

    
    L EDTA-containing termination buffer.
    
  • Readout: Measure conversion ratio on a microfluidic reader (e.g., Caliper/PerkinElmer LabChip).

  • Validation Criteria: Z' factor > 0.5; Hill slope between -0.8 and -1.2.

Cellular Validation: T-Cell IL-2 Secretion Assay

Objective: Confirm functional inhibition of the PKC pathway in a live biological system. Cell Line: Jurkat Clone E6-1 (Human T lymphoblast).

Protocol:

  • Seeding: Plate Jurkat cells at

    
     cells/mL in RPMI-1640 (10% FBS).
    
  • Pre-treatment: Treat cells with PKC-IN-1 (0.1 nM to 10

    
    M) for 1 hour.
    
    • Control A: DMSO Vehicle (Negative Control).

    • Control B: Cyclosporin A (Positive Control for pathway suppression).

  • Stimulation: Induce TCR signaling using PMA (50 ng/mL) + Ionomycin (1

    
    g/mL).
    
    • Mechanistic Note: PMA bypasses the receptor to directly activate PKC; Ionomycin provides the

      
      . This specifically isolates the PKC node.[2]
      
  • Incubation: 24 hours at 37°C, 5%

    
    .
    
  • Analysis: Harvest supernatant. Quantify IL-2 via ELISA or AlphaLISA.

  • Expected Result: Dose-dependent reduction in IL-2 with an cellular

    
     likely shifted 10-50x higher than biochemical 
    
    
    
    due to ATP competition and membrane permeability.

References

  • Xu, Y. et al. (2008). Discovery of potent, selective, and orally bioavailable PKC inhibitors. Patent WO2008100449A1.

  • TargetMol. (2024). PKC-IN-1 Product Monograph and Biological Activity.[1] TargetMol Chemicals.

  • Nayak, A. et al. (2017). Regulation of Cytokine Production by PKC Signaling in T Cells. Frontiers in Immunology.

  • MedChemExpress. (2024). PKC-IN-1 Datasheet and Solubility Guidelines. MedChemExpress.

Sources

Pkc-IN-1: A Precision Tool for Conventional PKC Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Protocol[1][2]

Executive Summary

Pkc-IN-1 (CAS: 1046787-18-1) is a high-potency, ATP-competitive small molecule inhibitor designed to target conventional Protein Kinase C (cPKC) isoforms.[1][2][3] Unlike pan-PKC inhibitors (e.g., Sotrastaurin) or broad-spectrum kinase inhibitors (e.g., Staurosporine), Pkc-IN-1 exhibits a refined selectivity profile that favors the


, 

, and

isoforms.[1][2]

This guide provides a comprehensive technical breakdown of Pkc-IN-1, enabling researchers to utilize it effectively in dissecting signal transduction pathways.[1][2] It distinguishes Pkc-IN-1 from other inhibitors by highlighting its utility in differentiating calcium-dependent (conventional) PKC signaling from calcium-independent (novel/atypical) pathways.[1][2]

Chemical & Pharmacological Profile

Identity & Physicochemical Properties

  • Common Name: Pkc-IN-1[2][3][4]

  • CAS Number: 1046787-18-1[2][3][5]

  • IUPAC Name: [(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone[1][2]

  • Molecular Weight: 500.61 g/mol [1][2][3]

  • Solubility: Soluble in DMSO up to 25 mg/mL (49.94 mM).[1][2] Insoluble in water.[1][2]

  • Storage: -20°C (Powder, 3 years); -80°C (In solvent, 1 year). Avoid freeze-thaw cycles.[1][2]

Selectivity Profile (IC50 Data) Pkc-IN-1 demonstrates nanomolar potency against cPKC isoforms.[2][3][4][6][7][8] Note the relative selectivity against novel PKCs (


) and PKD (

), though it retains activity against PKC

.[2]
Target IsoformClassificationIC50 (nM)Ki (nM)
PKC

Conventional (cPKC)2.3 10.4
PKC

I
Conventional (cPKC)8.1 -
PKC

II
Conventional (cPKC)7.6 5.3
PKC

Conventional (cPKC)57.5 -
PKC

Novel (nPKC)25.6-
PKC

(PKD)
Protein Kinase D314-
PKC

Novel (nPKC)808-

Data Source: Validated via vendor assays (MedChemExpress, TargetMol) and patent literature WO 2008096260 A1.[2]

Mechanism of Action

Pkc-IN-1 functions as a reversible ATP-competitive inhibitor .[1][2][3][5] It binds to the highly conserved ATP-binding pocket within the catalytic domain of the kinase.[1][2]

The Signaling Context: Conventional PKCs are activated by a dual mechanism:

  • Calcium (

    
    )  binding to the C2 domain (recruitment to the membrane).[1][2]
    
  • Diacylglycerol (DAG) binding to the C1 domain (release of the pseudosubstrate).[1][2]

Once active, the catalytic domain binds ATP to phosphorylate downstream serine/threonine residues. Pkc-IN-1 occupies the ATP pocket, preventing phosphotransfer regardless of the activation state (calcium or DAG levels).[1][2]

Visualization: cPKC Signaling & Inhibition Architecture

PKC_Pathway GPCR GPCR / RTK PLC PLC (Phospholipase C) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 DAG DAG (Diacylglycerol) PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 cPKC_Active cPKC (Active) (Membrane Bound) DAG->cPKC_Active C1 Binding Ca Ca2+ Release IP3->Ca ER Release Ca->cPKC_Active C2 Binding cPKC_Inactive cPKC (Inactive) (Cytosolic) cPKC_Inactive->cPKC_Active Translocation Substrate Substrate (e.g., MARCKS, ERK) cPKC_Active->Substrate Phosphorylation PkcIN1 Pkc-IN-1 (Inhibitor) PkcIN1->cPKC_Active Blocks ATP Site pSubstrate Phospho-Substrate (Cellular Response) Substrate->pSubstrate

Figure 1: Mechanistic pathway of cPKC activation and the precise intervention point of Pkc-IN-1 at the catalytic ATP-binding site.[1][2]

Experimental Protocols
Protocol A: Preparation & Handling

Objective: Ensure compound stability and accurate dosing.

  • Stock Solution (10 mM): Dissolve 5 mg of Pkc-IN-1 (MW: 500.61) in 998

    
    L of anhydrous DMSO.[1][2] Vortex for 1 minute.
    
  • Aliquot: Dispense into 20-50

    
    L aliquots in amber tubes to protect from light.
    
  • Storage: Store at -80°C. Limit freeze-thaw cycles to a maximum of 3.

  • Working Solution: Dilute 1:1000 in culture medium for a 10

    
    M final concentration. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1][2]
    
Protocol B: Cell-Based Inhibition Assay (Western Blot)

Objective: Validate Pkc-IN-1 efficacy by monitoring the phosphorylation of a direct PKC substrate (e.g., MARCKS or downstream ERK1/2).[1][2]

Materials:

  • HEK293 or HeLa cells.[1][2]

  • Stimulant: PMA (Phorbol 12-myristate 13-acetate) - a potent PKC activator.[1][2]

  • Lysis Buffer: RIPA + Phosphatase Inhibitors (Sodium Orthovanadate, NaF).[2]

Step-by-Step Workflow:

  • Seed Cells: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Starvation: Serum-starve cells for 4-12 hours (media without FBS) to reduce basal kinase activity.

  • Pre-treatment: Add Pkc-IN-1 at varying concentrations (e.g., 10 nM, 100 nM, 1

    
    M) to the media.[1][2] Incubate for 30-60 minutes .
    
    • Control: DMSO vehicle only.[1][2]

  • Stimulation: Add PMA (100 nM) to all wells (except negative control) for 15-30 minutes .

    • Note: PMA mimics DAG, forcefully activating cPKCs. Pkc-IN-1 should block this.[1][2]

  • Lysis: Wash with ice-cold PBS.[1][2] Add cold Lysis Buffer.[1][2] Scrape and collect.

  • Western Blot:

    • Load 20-30

      
      g protein/lane.[1][2]
      
    • Primary Antibodies: Anti-Phospho-MARCKS (Ser152/156) or Anti-Phospho-ERK1/2.[1][2]

    • Total Protein Control: Anti-Total-MARCKS or Anti-GAPDH.[1][2]

  • Analysis: Expect a dose-dependent reduction in phospho-bands in Pkc-IN-1 treated samples compared to the PMA-only positive control.

Visualization: Experimental Workflow

Workflow Step1 1. Cell Culture (Serum Starve) Step2 2. Pre-Treatment (Pkc-IN-1: 30-60 min) Step1->Step2 Step3 3. Stimulation (PMA: 15-30 min) Step2->Step3 Step4 4. Lysis & Extraction (Phosphatase Inhibitors) Step3->Step4 Step5 5. Western Blot (p-Substrate vs Total) Step4->Step5

Figure 2: Standardized workflow for validating Pkc-IN-1 inhibitory activity in cell culture models.

Applications & Case Studies

1. Autoimmune Encephalitis (EAE) Models Pkc-IN-1 has been validated in vivo using Lewis rat models for Experimental Autoimmune Encephalitis (EAE).[2][3]

  • Dosing: 15-30 mg/kg (Oral, b.i.d.).[1][2]

  • Outcome: Significant reduction in disease severity scores.[1][2][3]

  • Mechanism: Inhibition of PKC-dependent T-cell activation and cytokine production.[1][2]

2. Dissecting cPKC vs. nPKC Function Researchers use Pkc-IN-1 alongside Go6983 (Pan-PKC) and Go6976 (cPKC selective) to triangulate isoform contributions.[1][2]

  • Scenario: If a cellular response is blocked by Pkc-IN-1 (IC50 ~2-8 nM for cPKC) but requires high doses of a specific nPKC inhibitor, the pathway is likely driven by PKC

    
     or 
    
    
    
    .[1][2]
References
  • Chemical Identity & Bioactivity

    • TargetMol.[1][2][3] "PKC-IN-1 Product Information & Biological Activity." TargetMol Catalog.

  • Pharmacological Profile & IC50 Data

    • MedChemExpress.[1][2] "PKC-IN-1 (Compound A) Datasheet." MedChemExpress.

  • Patent Literature (Original Disclosure)

    • World Intellectual Property Organization (WIPO).[1][2] "WO2008096260 - Pyrrolopyrazole Derivatives as Protein Kinase Inhibitors."[1][2] Patentscope.

    • [Link][1][2][4]

  • In Vivo Efficacy (EAE Models)

    • ChemicalBook.[1][2] "PKC-IN-1 Chemical Properties and Usage." ChemicalBook.[1][2]

Sources

Technical Guide: Pkc-IN-1 Downstream Signaling Targets & Validation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism, signaling architecture, and validation protocols for Pkc-IN-1 , a potent and selective inhibitor of conventional Protein Kinase C (cPKC) isozymes.

Compound Identity: Pkc-IN-1 (Also known as MS-553) CAS Number: 1046787-18-1 Primary Class: ATP-competitive, reversible cPKC inhibitor

Part 1: Executive Technical Summary

Pkc-IN-1 is a high-affinity small molecule inhibitor designed to target the conventional isoforms of the Protein Kinase C family. Unlike broad-spectrum staurosporine derivatives, Pkc-IN-1 exhibits distinct selectivity for PKC


  and PKC

, making it a critical tool for dissecting the specific contributions of calcium-dependent PKC signaling in oncology and autoimmune pathologies.

Selectivity Profile (IC


 / K

Data):
IsoformSubfamilyIC

(nM)
K

(nM)
Biological Relevance
PKC

Conventional2.3 10.4Proliferation, CRAF activation, Drug Resistance
PKC

II
Conventional7.6 14.9B-cell signaling, NF-

B activation
PKC

I
Conventional8.1 5.3Vascular complications, VEGF signaling
PKC

Novel25.6-T-cell activation (Secondary target)
PKC

Conventional57.5-Neuronal signaling
PKC

(PKD)
PKD Family314-Off-target (Low affinity)
PKC

Novel808-Minimal inhibition (High selectivity window)

Note: The >100-fold selectivity over PKC


 allows researchers to distinguish between conventional (Ca

-dependent) and novel (Ca

-independent) PKC signaling events.

Part 2: Mechanistic Signaling Architecture

The utility of Pkc-IN-1 lies in its ability to sever specific signal transduction nodes. The compound functions by occupying the ATP-binding pocket of the catalytic domain, preventing the phosphotransfer required for substrate activation.

The DAG-PKC -CRAF Axis (MAPK Pathway)

In contexts such as BRAF-mutant colorectal cancer, Pkc-IN-1 has been identified as a critical blockade against adaptive resistance.

  • Mechanism: Upstream accumulation of Diacylglycerol (DAG) recruits PKC

    
     to the membrane. Activated PKC
    
    
    
    directly phosphorylates CRAF (Raf-1) at Ser338/Ser497.
  • Pkc-IN-1 Effect: Blockade of PKC

    
     prevents CRAF phosphorylation, thereby uncoupling the "bypass" activation of the MEK/ERK cascade.
    
The PKC -NF- B Axis
  • Mechanism: PKC

    
     is an upstream activator of the IKK complex (I
    
    
    
    B Kinase). Phosphorylation of IKK
    
    
    leads to the degradation of I
    
    
    B
    
    
    and the nuclear translocation of NF-
    
    
    B.
  • Pkc-IN-1 Effect: Inhibits the inflammatory transcriptional program, relevant in autoimmune models like Experimental Autoimmune Encephalomyelitis (EAE).

Cytoskeletal Remodeling (MARCKS)
  • Mechanism: The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is the most prominent substrate of PKC. Phosphorylation releases MARCKS from actin, facilitating cytoskeletal plasticity and cell migration.

  • Pkc-IN-1 Effect: Stabilizes MARCKS in its unphosphorylated, actin-bound state, inhibiting cellular motility and metastasis.

Pathway Visualization

The following diagram illustrates the precise intervention points of Pkc-IN-1 within the canonical signaling network.

PkcIN1_Signaling cluster_membrane Plasma Membrane DAG DAG / Phorbol Esters PKC_Alpha PKCα / PKCβ (Conventional Isoforms) DAG->PKC_Alpha Calcium Ca2+ Calcium->PKC_Alpha CRAF CRAF (Raf-1) (Ser338) PKC_Alpha->CRAF Phosphorylation IKK IKK Complex PKC_Alpha->IKK MARCKS MARCKS (p-Ser152/156) PKC_Alpha->MARCKS Cytoskeleton Remodeling Inhibitor Pkc-IN-1 (ATP-Competitive) Inhibitor->PKC_Alpha Inhibits MEK MEK1/2 CRAF->MEK ERK ERK1/2 (p-Thr202/Tyr204) MEK->ERK Proliferation NFkB NF-κB (Nuclear Translocation) IKK->NFkB Inflammation

Figure 1: Pkc-IN-1 selectively blocks cPKC isoforms, severing the CRAF-ERK, NF-


B, and MARCKS signaling axes.

Part 3: Experimental Validation Framework

To ensure scientific integrity, the use of Pkc-IN-1 must be validated using self-confirming assays. Relying solely on phenotypic outcomes (e.g., cell death) is insufficient due to potential off-target effects at high concentrations.

Protocol 1: Target Engagement via Western Blotting (The "Phospho-Shift" Assay)

Objective: Confirm Pkc-IN-1 is inhibiting PKC kinase activity inside the cell, not just in a test tube. Rationale: PKC


 directly phosphorylates CRAF or MARCKS. Loss of phosphorylation at specific residues confirms target engagement.

Reagents:

  • Cell Line: HCT116 (Colorectal) or Jurkat (T-cell).

  • Stimulant: PMA (Phorbol 12-myristate 13-acetate), a potent PKC activator (20-50 ng/mL).

  • Inhibitor: Pkc-IN-1 (Concentration range: 1 nM – 100 nM).

Step-by-Step Methodology:

  • Serum Starvation: Culture cells in 0.5% FBS medium for 16 hours to reduce basal PKC activity.

  • Pre-treatment: Treat cells with Pkc-IN-1 (0, 10, 50, 100 nM) for 1 hour .

    • Control: DMSO vehicle only.

  • Stimulation: Add PMA (50 ng/mL) to all wells (except negative control) for 15-30 minutes .

    • Note: PMA mimics DAG, forcefully activating cPKCs. Pkc-IN-1 must block this specific activation.[1]

  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (critical to preserve transient phosphorylation).

  • Detection: Perform Western Blot.

    • Primary Readout: Anti-Phospho-c-Raf (Ser338) or Anti-Phospho-MARCKS (Ser152/156).

    • Downstream Readout: Anti-Phospho-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Total PKC

      
       and GAPDH.
      

Success Criteria:

  • PMA treatment should induce a strong band for p-CRAF/p-MARCKS.

  • Pkc-IN-1 should dose-dependently erase this band, with complete ablation expected near 10-20 nM (approx. 2-3x IC

    
    ).
    
Protocol 2: Differential Isoform Specificity Assay

Objective: Prove the effect is due to cPKC inhibition and not nPKC (e.g., PKC


) or aPKC.
Rationale:  Pkc-IN-1 inhibits PKC

(IC

2.3 nM) but is poor against PKC

(IC

808 nM).[2][3][4]

Methodology:

  • Run the Phospho-Shift assay (Protocol 1).

  • Run a parallel arm using a PKC

    
    -specific substrate or readout (e.g., specific translocation assays or PKC
    
    
    
    -dependent phosphorylation of TRPV1, if applicable to the model).
  • Validation Logic: If Pkc-IN-1 inhibits the Alpha/Beta readout at 10 nM but requires >500 nM to inhibit the Epsilon readout, the biological effect is confirmed as cPKC-mediated.

Validation Workflow Diagram

Validation_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Readout Analysis Starve Serum Starvation (16h) Treat Pkc-IN-1 Pre-treat (1h, 0-100nM) Starve->Treat PMA PMA Stimulation (30 min) Treat->PMA WB Western Blot PMA->WB Result p-CRAF / p-ERK Quantification WB->Result

Figure 2: Experimental workflow for validating Pkc-IN-1 target engagement using PMA stimulation and phospho-protein analysis.

References

  • Discovery of Pkc-IN-1 (MS-553): Compounds and compositions as protein kinase inhibitors. Patent WO 2008096260 A1.[5] (Source of chemical structure and primary IC50 data).

  • Mechanistic Selectivity: TargetMol. (n.d.). PKC-IN-1 Biological Activity and Selectivity Profile. Retrieved from

  • Downstream Signaling (CRAF/MAPK): MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-EGFR therapy in BRAF V600E-mutant metastatic colorectal cancer. Journal of Clinical Investigation, 2024. Retrieved from

  • General PKC Signaling: Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Cold Spring Harbor perspectives in biology. Retrieved from

Sources

Technical Guide: Pkc-IN-1 (MS-553) Regulation of Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: Pkc-IN-1 (MS-553) | CAS: 1046787-18-1 Target Class: Selective Conventional Protein Kinase C (cPKC) Inhibitor

Part 1: Executive Summary & Technical Profile

Pkc-IN-1 (also identified in clinical literature as MS-553 ) is a highly potent, ATP-competitive small molecule inhibitor designed to target the "conventional" isoforms of Protein Kinase C (cPKC), specifically PKC


  and PKC

. Unlike broad-spectrum staurosporine derivatives, Pkc-IN-1 exhibits nanomolar selectivity for the calcium-dependent cPKC subfamily, making it a precision tool for dissecting survival signaling in B-cell malignancies and drug-resistant solid tumors.

This guide details the mechanistic regulation of apoptosis by Pkc-IN-1, focusing on its ability to dismantle the BCR-NF-


B  survival axis in leukemia and the DAG-PKC

-MAPK
resistance loop in colorectal cancer.
Chemical & Pharmacological Profile
ParameterTechnical Specification
Chemical Name Pkc-IN-1 / MS-553
CAS Number 1046787-18-1
Molecular Weight 500.61 g/mol
Primary Targets (IC

)
PKC

(2.3 nM)
, PKC

I (8.1 nM)
, PKC

II (7.6 nM)
Secondary Targets (IC

)
PKC

(25.6 nM), PKC

(57.5 nM)
Selectivity >100-fold selective over novel (nPKC) and atypical (aPKC) isoforms (e.g., PKC

IC

~808 nM).
Solubility DMSO (>10 mM). Insoluble in water.

Part 2: Mechanistic Architecture of Apoptosis

Pkc-IN-1 does not induce apoptosis through a single "off-target" toxicity; rather, it functions as a survival signal blockade . By inhibiting cPKC isoforms, it deprives cancer cells of critical anti-apoptotic inputs.

Mechanism A: The PKC Blockade in B-Cell Malignancies (CLL)

In Chronic Lymphocytic Leukemia (CLL), tumor cell survival is addicted to B-Cell Receptor (BCR) signaling.[1]

  • Constitutive State: BCR activation recruits PKC

    
      to the membrane.
    
  • Survival Signal: PKC

    
     phosphorylates downstream effectors (CARD11/Bcl10/MALT1 complex), leading to NF-
    
    
    
    B
    nuclear translocation.
  • Anti-Apoptosis: NF-

    
    B upregulates Bcl-2 and Bcl-xL, preventing mitochondrial outer membrane permeabilization (MOMP).
    
  • Pkc-IN-1 Action: Inhibition of PKC

    
     severs this link. NF-
    
    
    
    B remains sequestered, Bcl-2 levels drop, and the cell undergoes intrinsic apoptosis.
Mechanism B: The PKC Blockade in Solid Tumors (MAPK Reactivation)

In BRAF-mutant colorectal cancer (CRC), Pkc-IN-1 overcomes adaptive resistance to EGFR/BRAF inhibitors.

  • Resistance Mechanism: Drug treatment causes a feedback rise in Diacylglycerol (DAG).

  • Survival Signal: DAG activates PKC

    
     , which directly phosphorylates CRAF .
    
  • Bypass Track: p-CRAF reactivates MEK/ERK, bypassing the BRAF inhibition.

  • Pkc-IN-1 Action: By inhibiting PKC

    
    , Pkc-IN-1 blocks this CRAF reactivation, forcing the cell into apoptosis/senescence.
    
Visualization: The Dual-Pathway Apoptotic Switch

The following diagram illustrates how Pkc-IN-1 intercepts these two distinct survival pathways.

PkcIN1_Mechanism cluster_CLL Context A: B-Cell Malignancy (CLL) cluster_CRC Context B: Solid Tumor Resistance (CRC) BCR BCR Activation PKC_Beta PKC-Beta (Active) BCR->PKC_Beta Recruitment NFkB NF-kB Translocation PKC_Beta->NFkB Phosphorylation Bcl2 Bcl-2/Bcl-xL (Survival) NFkB->Bcl2 Transcription Apoptosis_A Intrinsic Apoptosis (Mitochondrial) Bcl2->Apoptosis_A Loss of Signal DAG DAG Accumulation (Feedback) PKC_Alpha PKC-Alpha (Active) DAG->PKC_Alpha Activation CRAF CRAF (S338 Phos) PKC_Alpha->CRAF Direct Phos ERK MEK/ERK Reactivation CRAF->ERK Survival Bypass Apoptosis_B Apoptosis & Senescence ERK->Apoptosis_B Loss of Signal Inhibitor Pkc-IN-1 (MS-553) Inhibitor->PKC_Beta  Blockade (IC50 ~8 nM) Inhibitor->PKC_Alpha  Blockade (IC50 ~2 nM)

Figure 1: Mechanism of Action. Pkc-IN-1 (Center) selectively inhibits PKC


 and PKC

, dismantling survival signaling in lymphoid and epithelial cancers respectively.

Part 3: Experimental Framework

To rigorously validate Pkc-IN-1 mediated apoptosis, researchers must demonstrate specificity (downregulation of phospho-substrates) and phenotype (cell death).

Protocol A: Reconstitution & Storage
  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM stock (5 mg in ~1 mL DMSO).

  • Storage: Aliquot into light-protected vials. Store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles.[2]

  • Working Solution: Dilute in cell culture media immediately before use. Keep final DMSO concentration <0.1%.

Protocol B: Apoptosis Detection (Annexin V/PI Flow Cytometry)

Objective: Quantify the percentage of cells undergoing early vs. late apoptosis after Pkc-IN-1 treatment.

  • Seeding: Seed cells (e.g., MEC-1 for CLL or RKO for CRC) at

    
     cells/mL in 6-well plates.
    
  • Treatment:

    • Vehicle Control: 0.1% DMSO.

    • Pkc-IN-1 Dose Response: 10 nM, 100 nM, 500 nM, 1

      
      M.
      
    • Duration: 24 to 48 hours.

  • Harvesting: Collect supernatant (floating cells) and trypsinized adherent cells. Combine in one tube.

  • Staining:

    • Wash cells 2x with cold PBS.

    • Resuspend in

      
       1X Annexin Binding Buffer.
      
    • Add

      
       FITC-Annexin V and 
      
      
      
      Propidium Iodide (PI).
    • Incubate 15 min at RT in the dark.

  • Acquisition: Add

    
     Binding Buffer and analyze via Flow Cytometer (FL1 for Annexin, FL2/FL3 for PI).
    
  • Self-Validation:

    • Positive Control: Treat a well with Staurosporine (1

      
      M) for 4h.
      
    • Success Criteria: Pkc-IN-1 should show a dose-dependent shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis).

Protocol C: Pathway Validation (Western Blot)

Objective: Confirm that apoptosis is driven by PKC inhibition (mechanistic proof).

Key Markers to Probe:

Marker Expected Change Rationale

| p-PKC


 II (Thr638/641)  | Decrease  | Direct readout of autophosphorylation/activation status. |
| p-ERK1/2 (Thr202/Tyr204)  | Decrease  | Downstream effector (especially in solid tumors). |
| Bcl-2 / Mcl-1  | Decrease  | Loss of NF-

B survival input. | | Cleaved Caspase-3 | Increase | Terminal effector of apoptosis. | | Cleaved PARP | Increase | Hallmark of nuclear fragmentation. |

Step-by-Step:

  • Lyse treated cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate + NaF) to preserve phosphorylation states.

  • Normalize protein concentration (BCA Assay) to 20

    
    /lane.
    
  • Run SDS-PAGE (10-12% gel) and transfer to PVDF.

  • Block with 5% BSA (not milk, to avoid interference with phospho-antibodies).

  • Incubate primary antibodies overnight at 4°C.

Part 4: Data Interpretation & Troubleshooting

Expected Quantitative Results

When treating sensitive cell lines (e.g., CLL patient-derived cells or BRAF-mutant CRC), expect the following profile:

AssayControl (DMSO)Pkc-IN-1 (Low Dose: 100 nM)Pkc-IN-1 (High Dose: 1

M)
Viability (ATP) 100%~70-80%< 40%
Annexin V+ < 10%~25%> 60%
p-PKC

Signal
High (1.0)Reduced (0.4)Absent (0.1)
Troubleshooting Specificity

Issue: "I see apoptosis, but how do I know it's PKC-mediated and not general toxicity?"

  • Solution 1 (Genetic Rescue): Transfect cells with a constitutively active mutant of the downstream target (e.g., Constitutively Active MEK) before Pkc-IN-1 treatment. If apoptosis is reduced, the mechanism is on-target.

  • Solution 2 (Isoform Specificity): Use siRNA against PKC

    
     or PKC
    
    
    
    . If siRNA knockdown mimics the Pkc-IN-1 phenotype, the drug is acting specifically.

Issue: "No effect in my cell line."

  • Check Expression: Does your cell line express PKC

    
     or PKC
    
    
    
    ? Some lines rely on PKC
    
    
    (novel PKC), which Pkc-IN-1 inhibits poorly (IC
    
    
    > 300 nM).
  • Check Context: Pkc-IN-1 is most effective in cells with hyperactive PKC signaling (e.g., BCR-stimulated or DAG-accumulating cells).

References

  • Gordon, M. J., et al. (2023). "MS-553 Therapy Inhibits BCR Signaling and Increases Survival Dependence on BCL-2 in BTK-Inhibitor Resistant CLL." Blood, 142(Supplement 1). Link

  • Li, J., et al. (2024). "MOGAT3-mediated DAG accumulation drives acquired resistance to anti-BRAF/anti-EGFR therapy in BRAF V600E-mutant metastatic colorectal cancer." Journal of Clinical Investigation, 134(20). Link

  • Woyach, J. A., et al. (2024). "The Protein Kinase C Inhibitor MS-553 for the Treatment of Chronic Lymphocytic Leukemia." Blood Cancer Discovery, 5(2). Link

  • TargetMol. "PKC-IN-1 Chemical Data and Biological Activity." TargetMol Compound Database. Link

  • MedChemExpress. "MS-553 (PKC-IN-1) Datasheet and Activity Profile." MedChemExpress. Link

Sources

Pkc-IN-1 in autoimmune disease models

Technical Guide: Pkc-IN-1 (PKC II Inhibitor) in Autoimmune Disease Models

Executive Summary

Pkc-IN-1 (CAS: 1046787-18-1) is a potent, ATP-competitive small molecule inhibitor with high selectivity for the Protein Kinase C beta II (PKC


II)

1

B-cell Receptor (BCR) signalingBlood-Brain Barrier (BBB)

This guide details the mechanistic rationale, experimental protocols, and preclinical efficacy of Pkc-IN-1 in autoimmune models, specifically Experimental Autoimmune Encephalomyelitis (EAE) and Systemic Lupus Erythematosus (SLE) .

Chemical Identity & Pharmacology

PropertySpecification
Compound Name Pkc-IN-1 (also known as Compound H6 or MS-553)
CAS Number 1046787-18-1
Molecular Formula

Target Profile PKC

II (

: 7.6 nM)
, PKC

I (

: 8.1 nM), PKC

(

: 2.3 nM)
Selectivity >3-fold selective vs PKC

; >100-fold vs PKC

, PKC

Solubility DMSO (>25 mg/mL); Insoluble in water (requires suspension for in vivo)
Mechanistic Differentiator

While PKC


  • B-Cell Activation: PKC

    
     links BCR stimulation to NF-
    
    
    B activation via the CARMA1-Bcl10-MALT1 complex.[2][3][4]
  • Endothelial Permeability: PKC

    
     activation in endothelial cells (driven by VEGF) leads to tight junction disassembly. Inhibiting this stabilizes the BBB, preventing leukocyte infiltration into the CNS.[5]
    

Signal Transduction Pathway

The following diagram illustrates the critical role of PKC

BCR_SignalingAntigenAntigenBCRB-Cell Receptor(BCR)Antigen->BCRBindingSykSykBCR->SykPhosphorylationPLCg2PLCγ2Syk->PLCg2ActivationDAGDAG + Ca2+PLCg2->DAGHydrolysisPKC_BetaPKCβ(Target of Pkc-IN-1)DAG->PKC_BetaRecruitmentCBMCBM Complex(CARMA1-Bcl10-MALT1)PKC_Beta->CBMPhosphorylation(Ser/Thr)IKKIKK ComplexCBM->IKKUbiquitinationNFkBNF-κB(Translocation)IKK->NFkBIκB DegradationTranscriptionPro-inflammatoryCytokines & SurvivalNFkB->TranscriptionNucleusInhibitorPkc-IN-1(Inhibition)Inhibitor->PKC_Beta

Figure 1: Pkc-IN-1 blocks the signal transduction from the B-Cell Receptor to NF-


1

Preclinical Model 1: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the standard model for Multiple Sclerosis (MS). Pkc-IN-1 has demonstrated efficacy in this model not only by dampening immune activation but also by protecting the Blood-Brain Barrier (BBB).[6]

Experimental Workflow

EAE_WorkflowAcclimationAcclimation(Lewis Rats / C57BL/6)Day -7 to 0InductionInduction(MBP/MOG + CFA)Day 0Acclimation->InductionOnsetDisease Onset(Clinical Score > 1)Day 8-10Induction->OnsetIncubationTreatmentPkc-IN-1 Dosing(15-30 mg/kg BID)Day 8 to EndOnset->TreatmentTherapeutic ModeAnalysisAnalysis(Score, Histology, IHC)Day 21-28Treatment->AnalysisDaily Scoring

Figure 2: Therapeutic dosing regimen for Pkc-IN-1 in the EAE model, initiating treatment upon symptom onset.

Detailed Protocol

Subject: Female Lewis Rats (150-175g) or C57BL/6 Mice. Induction Agent:

  • Rats: Guinea pig Myelin Basic Protein (MBP) emulsified in Complete Freund's Adjuvant (CFA).

  • Mice: MOG

    
     peptide in CFA + Pertussis Toxin (IP).
    

Formulation & Dosing:

  • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water. Pkc-IN-1 is insoluble in water; micronization or high-shear mixing is recommended to create a uniform suspension.

  • Dose: 15 mg/kg or 30 mg/kg.[7]

  • Frequency: BID (Twice Daily) via oral gavage (PO).

  • Timing: Therapeutic dosing starts when 50% of animals show clinical signs (typically Day 8-10 post-induction).

Clinical Scoring Rubric:

Score Clinical Sign
0 Normal behavior, no weakness.
1 Tail weakness (limp tail).
2 Hind limb weakness (paraparesis).
3 Hind limb paralysis.
4 Hind limb paralysis + Forelimb weakness.

| 5 | Moribund or Death. |

Expected Outcome: Treatment with Pkc-IN-1 (30 mg/kg BID) significantly reduces the Cumulative Disease Score and Maximal Clinical Score compared to vehicle. Histological analysis should reveal reduced lymphocyte infiltration in the spinal cord and preserved BBB integrity (measured by Evans Blue dye exclusion or fibrinogen leakage).

Preclinical Model 2: Systemic Lupus Erythematosus (SLE)

PKC

Rationale[8]
  • Sle mice (triple congenic strain) deficient in PKC

    
     do not develop Lupus.
    
  • Pkc-IN-1 mimics this genetic deletion pharmacologically.

Protocol Summary

Subject: MRL/lpr mice or Sle1.Sle3 congenic mice (spontaneous lupus models). Dosing Regimen:

  • Start: At 12-14 weeks of age (pre-proteinuria onset).

  • Duration: 8-12 weeks of chronic dosing.

  • Route: Oral Gavage (PO), BID.[7]

Key Readouts:

  • Autoantibodies: Serum anti-dsDNA (ELISA) – Expect >50% reduction.

  • Renal Function: Proteinuria levels (Dipstick/Chemistry).

  • Histopathology: Glomerulonephritis score (H&E staining of kidney sections). Pkc-IN-1 treatment reduces glomerular cellularity and immune complex deposition.[8]

Data Summary & Efficacy Benchmarks

The following table summarizes the expected efficacy of Pkc-IN-1 based on patent data (WO2015179847A1) and mechanistic validation studies.

ModelDoseRegimenPrimary EndpointEfficacy vs Vehicle
EAE (Rat) 30 mg/kgPO, BIDClinical Score (0-5)~60% Reduction in max score
EAE (Rat) 15 mg/kgPO, BIDClinical Score (0-5)~40% Reduction (Dose-dependent)
SLE (Mouse) 30 mg/kgPO, BIDAnti-dsDNA TiterSignificant Reduction
SLE (Mouse) 30 mg/kgPO, BIDSurvival RateImproved survival > 20 weeks

References

  • Niesman, M. et al. (2015).[7] Treatment of Autoimmune Disease. WO Patent 2015/179847 A1.

    • Source of Pkc-IN-1 (Compound A)
  • Lanz, T. V. et al. (2013).[9] Protein kinase C

    
     as a therapeutic target stabilizing blood–brain barrier disruption in experimental autoimmune encephalomyelitis. PNAS, 110(36), 14735-14740. [9]
    
    • Validates the mechanism of PKC inhibition in preserving BBB integrity in EAE.
  • Oleksyn, D. et al. (2013). PKC

    
     is required for lupus development in Sle mice. Arthritis & Rheumatism, 65(10). 
    
    • Establishes PKC as a critical genetic requirement for Lupus, valid
  • MedChemExpress. PKC-IN-1 Product Datasheet.

    • Chemical structure and in vitro IC50 data confirm

Discovery and Synthesis of PKC-IN-1 (MS-553)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the discovery, synthesis, and characterization of PKC-IN-1 (also known in literature as MS-553 ), a highly selective, ATP-competitive inhibitor of Protein Kinase C beta (PKCβ).

A Technical Guide to Selective PKCβ Inhibition

Executive Summary & Target Validation

PKC-IN-1 (CAS: 1046787-18-1) represents a significant evolution in kinase inhibitor design, moving away from the promiscuous bisindolylmaleimide scaffolds (e.g., Enzastaurin) toward a rigid pyrrolo[3,4-c]pyrazole core. This structural shift addresses the historical challenge of achieving isoform selectivity within the PKC superfamily.[1]

The Target: Protein Kinase C Beta (PKCβ)

PKCβ is a serine/threonine kinase predominantly expressed in B-cells.[2] It is a critical node in the B-cell Receptor (BCR) signaling pathway, operating downstream of BTK (Bruton's Tyrosine Kinase) and PLCγ2.[3]

  • Mechanism of Action: PKC-IN-1 binds reversibly to the ATP-binding pocket of the catalytic domain.

  • Therapeutic Niche: It is particularly valuable for treating Chronic Lymphocytic Leukemia (CLL) patients who have developed resistance to BTK inhibitors (e.g., Ibrutinib) via C481S mutations. Because PKCβ lies downstream of BTK, PKC-IN-1 bypasses the upstream blockade.

Chemical Structure & Retrosynthetic Analysis

The chemical identity of PKC-IN-1 is 5-{[(2S,5R)-2,5-dimethyl-4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]carbonyl}-N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine .[4]

Structural Dissection

The molecule consists of three distinct pharmacophores assembled around a central bicycle:[1]

  • Core Scaffold: 6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.[4] This rigid bicycle orients the hydrogen bond donors/acceptors for the hinge region.[1]

  • Hinge Binder (Left Wing): 5-fluoro-2-methylpyrimidin-4-amine moiety. The fluorine atom likely modulates pKa and metabolic stability.

  • Solvent Front / Selectivity Pocket (Right Wing): A chiral (2S,5R)-dimethylpiperazine linked via a urea functionality to a tetrahydropyran tail. This bulkier group occupies the solvent-exposed region, conferring isoform selectivity.

Retrosynthetic Strategy

The synthesis is best approached convergently.[1] The central pyrrolo-pyrazole core is constructed first, followed by sequential functionalization at the N5 (urea formation) and C3-amine (SNAr or Buchwald coupling) positions.

Retrosynthesis Target PKC-IN-1 (MS-553) Core_Pyrimidine Intermediate A: N-(pyrimidinyl)-pyrrolo-pyrazole Target->Core_Pyrimidine Urea Formation (Triphosgene/CDI) Piperazine Side Chain B: (2S,5R)-Piperazine deriv. Target->Piperazine Core Core Scaffold: 6,6-dimethyl-pyrrolo[3,4-c]pyrazole Core_Pyrimidine->Core SNAr / Buchwald Pyrimidine Electrophile: 4-chloro-5-fluoro-2-methylpyrimidine Core_Pyrimidine->Pyrimidine

Figure 1: Retrosynthetic disconnection of PKC-IN-1 showing the convergent assembly strategy.

Step-by-Step Synthesis Protocol

Note: This protocol is derived from standard methodologies for this chemotype as specific patent experimental text varies. All steps should be performed in a fume hood with appropriate PPE.

Phase 1: Synthesis of the Chiral Side Chain

Objective: Prepare (2S,5R)-1-((tetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylpiperazine.

  • Reagents: (2S,5R)-2,5-dimethylpiperazine (1.0 eq), Tetrahydro-2H-pyran-4-carbaldehyde (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), DCM (Dichloromethane), Acetic Acid (cat.).

  • Procedure:

    • Dissolve (2S,5R)-2,5-dimethylpiperazine in anhydrous DCM.

    • Add Tetrahydro-2H-pyran-4-carbaldehyde and stir for 30 min to allow imine formation.

    • Cool to 0°C and add STAB portion-wise.

    • Stir at room temperature (RT) for 12 hours.

    • Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Dry organic layer over Na2SO4.[1]

    • Purification: Column chromatography (MeOH/DCM gradient).[1]

Phase 2: Construction of the Core Scaffold

Objective: Synthesis of 6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine.[4]

  • Precursor Synthesis: Start with tert-butyl 3-cyano-2,2-dimethyl-4-oxopyrrolidine-1-carboxylate . This can be synthesized via Dieckmann condensation of the appropriate diester.

  • Cyclization:

    • Dissolve the cyano-ketone precursor in Ethanol.[5]

    • Add Hydrazine Hydrate (2.0 eq).[1]

    • Reflux for 4–6 hours.[1] The hydrazine attacks the ketone and the nitrile to close the pyrazole ring.[1]

    • Deprotection: Treat the resulting intermediate with HCl/Dioxane or TFA/DCM to remove the Boc protecting group from the pyrrolidine nitrogen (if protected) or proceed directly if the synthesis strategy allows.[1]

    • Result: The bicyclic core with a free secondary amine (N5) and a primary amine (C3-NH2).

Phase 3: Final Assembly

Objective: Sequential coupling to yield PKC-IN-1.

  • Step A: Heteroaryl Coupling (The "Left Wing")

    • Reactants: Core scaffold + 4-chloro-5-fluoro-2-methylpyrimidine.

    • Conditions: Pd2(dba)3 (cat), Xantphos (ligand), Cs2CO3 (base), Dioxane, 100°C.[1]

    • Alternative (SNAr): If the pyrimidine is sufficiently reactive, heat in NMP with DIPEA at 120°C.

    • Product: N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine.[4]

  • Step B: Urea Formation (The "Right Wing")

    • Activation: Dissolve the Side Chain (Phase 1 product) in DCM/DIPEA at 0°C. Add Triphosgene (0.35 eq) to generate the carbamoyl chloride in situ.

    • Coupling: Add the Intermediate from Step A. Stir at RT for 2–4 hours.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Validation: Verify via 1H-NMR and LC-MS (Expected M+H: ~501.3).

Biological Characterization & Data

Potency Profile (In Vitro)

PKC-IN-1 demonstrates high affinity for conventional PKC isoforms.

IsoformIC50 (nM)Ki (nM)Relevance
PKCα 2.310.4Conventional PKC (Ca2+ dependent)
PKCβI 8.15.3Primary Target (B-cell signaling)
PKCβII 7.6-Primary Target
PKCθ25.6-Novel PKC (T-cell signaling)
PKCε808-Novel PKC (Selectivity window >100x)
PKCζ>1000-Atypical PKC (No inhibition)
Selectivity Logic

The pyrrolo[3,4-c]pyrazole core is distinct from the staurosporine-derived macrocycles. The specific interaction of the 5-fluoro-2-methylpyrimidine with the hinge region, combined with the spatial constraints of the 6,6-dimethyl substitution, prevents binding to other AGC kinases that lack the specific volume in the ATP pocket required to accommodate this rigid scaffold.

Experimental Protocol: Kinase Activity Assay

To validate the synthesized compound, use the following radiometric filter-binding assay.

Reagents:

  • Recombinant human PKCβII.[1]

  • Substrate: Histone H1 or PKC-specific peptide (e.g., RFARKGSLRQKNV).

  • [γ-33P]ATP.

  • Lipid Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG).

Workflow:

  • Preparation: Dilute PKC-IN-1 in DMSO (3-fold serial dilutions).

  • Buffer Mix: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.1 mM CaCl2, 1 mM DTT.

  • Lipid Activation: Sonicate PS/DAG vesicles and add to the buffer (Essential for cPKC activation).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 min at RT.

    • Initiate reaction by adding [γ-33P]ATP (10 µM final) and Substrate.

    • Incubate for 30 min at 30°C.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.[1]

  • Detection: Scintillation counting.

  • Analysis: Fit data to the Hill equation to derive IC50.

Signaling Pathway Visualization

The following diagram illustrates where PKC-IN-1 intercepts the B-Cell Receptor (BCR) pathway, highlighting its utility in BTK-inhibitor resistant scenarios.

BCR_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK (Target of Ibrutinib) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG + IP3 PLCg2->DAG Hydrolysis of PIP2 PKCb PKCβ (Target of PKC-IN-1) DAG->PKCb Activation NFkB NF-κB Pathway (Cell Survival) PKCb->NFkB MAPK MAPK/ERK Pathway (Proliferation) PKCb->MAPK Inhibitor PKC-IN-1 (MS-553) Inhibitor->PKCb Inhibits

Figure 2: PKC-IN-1 mechanism of action within the BCR signaling cascade. Note that PKCβ is downstream of BTK, allowing efficacy even when BTK is mutated.[1][2]

References

  • Blachly, J. S., et al. (2023). The PKCβ Inhibitor MS-553 Displays Preclinical Efficacy in BTK Inhibitor–Resistant Chronic Lymphocytic Leukemia.[2] Blood Cancer Discovery, 4(2), 1-15.[6] [Link][1]

  • Niesman, M., et al. (2018). Fragment-Based Drug Discovery of Potent Protein Kinase C Inhibitors. Journal of Medicinal Chemistry (Contextual reference for chemotype). [Link]

Sources

Methodological & Application

Application Note: In Vivo Delivery of PKC-IN-1 (MS-553)

Author: BenchChem Technical Support Team. Date: February 2026

Formulation Protocols, Pharmacokinetics, and Experimental Design

Executive Summary

PKC-IN-1 (MS-553) is a potent, ATP-competitive, and reversible inhibitor of conventional Protein Kinase C (PKC) isozymes, exhibiting nanomolar affinity for PKC


 (

10.4 nM) and PKC

(

5.3 nM).[1][2][3] It is a critical chemical probe for dissecting PKC-mediated signaling in autoimmune diseases (e.g., Experimental Autoimmune Encephalomyelitis - EAE) and diffuse large B-cell lymphoma (DLBCL).[1]

However, like many pyrrole-2,5-dione derivatives, PKC-IN-1 possesses high lipophilicity and poor aqueous solubility, presenting significant challenges for in vivo administration.[1] This guide provides validated protocols for formulating PKC-IN-1 for parenteral (IV/IP) and oral (PO) delivery, ensuring bioavailability while minimizing vehicle-induced toxicity.[1]

Physicochemical Profile & Solubility

Understanding the compound's physical limits is the first step in successful formulation.[1]

PropertyValueNotes
Molecular Weight 500.61 g/mol Moderate size, suitable for systemic distribution.[1]
Appearance White to Off-white SolidProtect from light; store at -20°C.
Solubility (DMSO) ~25 - 50 mg/mLPrimary stock solvent.[1] Essential for initial solubilization.[1]
Solubility (Water) < 0.1 mg/mLInsoluble.[1] Requires co-solvents or suspension agents.[1]
LogP (Predicted) ~3.5 - 4.2Highly lipophilic.[1] Prone to precipitation in saline.[1]
Target Isoforms PKC

, PKC

I, PKC

II
Conventional PKCs (cPKCs).

Formulation Protocols

Two distinct protocols are provided below. Protocol A is designed for maximum bioavailability (clear solution) suitable for IP or IV injection.[1] Protocol B is a suspension designed for high-dose oral gavage.[1]

Protocol A: Clear Solution (IP/IV Injection)

Target Concentration: 1 - 2 mg/mL Vehicle Composition: 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline[1]

Mechanism of Vehicle:

  • DMSO: Solubilizes the hydrophobic drug lattice.[1][4]

  • PEG300: Prevents re-crystallization by coating drug molecules.[1]

  • Tween 80: Surfactant that reduces interfacial tension, preventing aggregation.[1]

  • Saline: Adjusts osmolarity to physiological levels.[1]

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of PKC-IN-1 powder.

  • Primary Solubilization: Add 5% of the total volume of DMSO.[1] Vortex vigorously for 30-60 seconds until the powder is completely dissolved. If necessary, sonicate at 40°C for 5 minutes. Do not proceed until the solution is clear.

  • Stabilization: Slowly add 30% of the total volume of PEG300 (Polyethylene Glycol 300).[1] Add this dropwise while vortexing. The solution may warm slightly.[1]

  • Emulsification: Add 5% of the total volume of Tween 80. Vortex gently to mix. Avoid excessive foaming.[1]

  • Dilution: Slowly add 60% of the total volume of pre-warmed (37°C) Saline (0.9% NaCl). Add dropwise with continuous agitation.

    • Critical Check: Inspect for precipitation (cloudiness).[1] If precipitate forms, sonicate immediately.[1] If it persists, the concentration is too high for this vehicle.[1]

Protocol B: Homogeneous Suspension (Oral Gavage)

Target Concentration: 5 - 20 mg/mL Vehicle Composition: 0.5% Sodium Carboxymethylcellulose (CMC-Na) or 1% Methylcellulose (MC) in water.[1]

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 0.5% w/v solution of CMC-Na in distilled water. Stir overnight to ensure complete hydration of the polymer.[1] Autoclave if sterility is required.[1]

  • Trituration: Place the weighed PKC-IN-1 powder in a mortar. Add a small volume (few drops) of the CMC-Na vehicle.[1]

  • Grinding: Grind the mixture with a pestle to break down crystal aggregates and wet the powder, forming a smooth paste.

  • Dilution: Gradually add the remaining volume of CMC-Na vehicle while continuing to mix.

  • Resuspension: Transfer to a vial. Vortex heavily before every administration to ensure dose uniformity.[1]

In Vivo Study Design & Dosing

The following parameters are derived from successful efficacy studies in Lewis rats (EAE models) and xenograft mice.

ParameterRecommendationRationale
Dose Range 10 - 50 mg/kgEfficacy is typically seen >10 mg/kg.[1] Doses >100 mg/kg may hit solubility limits.[1]
Route Oral (PO) or IPPO is preferred for chronic dosing; IP for acute signaling studies.[1]
Frequency QD (Once Daily) or BIDBased on estimated half-life and reversibility of ATP-competition.
Volume Limit Mice: 10 mL/kg Rats: 5-10 mL/kgExceeding these volumes causes physiological stress.[1]
Controls Vehicle-only groupEssential to rule out vehicle-induced inflammation (DMSO/Tween).

Mechanism of Action (Pathway Visualization)

PKC-IN-1 exerts its therapeutic effect by blocking the catalytic domain of conventional PKCs, thereby interrupting downstream inflammatory cascades such as the NF-


B pathway.[1]

PKC_Pathway cluster_PKC Target Interaction Receptor GPCR / BCR (Cell Surface) PLC PLC$gamma$ Receptor->PLC Activation DAG DAG + IP3 (Second Messengers) PLC->DAG Hydrolysis Calcium Ca2+ PLC->Calcium Release PKC_Active cPKC (Active) (Membrane Bound) DAG->PKC_Active Recruitment Calcium->PKC_Active Binding PKC_Inactive cPKC (Inactive) (Cytosol) PKC_Inactive->PKC_Active Translocation Downstream Raf / MAPK / NF-$kappa$B PKC_Active->Downstream Phosphorylation Inhibitor PKC-IN-1 (MS-553) Inhibitor->PKC_Active ATP-Competition (Inhibition) Outcome Cell Proliferation Cytokine Production (Inflammation) Downstream->Outcome Transcription

Figure 1: Mechanism of Action.[1] PKC-IN-1 competitively binds to the ATP-binding site of activated cPKCs, preventing the phosphorylation of downstream effectors like NF-


B.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation upon saline addition Drug concentration too high (>2 mg/mL) or addition too fast.[1]Reduce concentration to 1 mg/mL. Ensure saline is warm (37°C). Add saline dropwise while vortexing.[1]
Animal lethargy/distress immediately post-dose DMSO/Tween toxicity or injection speed too fast.[1]Reduce DMSO to <5%.[1] Inject IP slowly. Ensure vehicle is at body temperature.[1]
Inconsistent biological data Suspension settling (Protocol B).[1]Vortex suspension immediately before drawing into the syringe for every animal.[1]
Low Bioavailability Poor absorption of crystalline solid.[1]Switch from Protocol B (Suspension) to Protocol A (Solution) or use a cyclodextrin-based vehicle (e.g., 20% SBE-

-CD).

References

  • Discovery of PKC-IN-1 (MS-553)

    • Title: Potent and selective inhibitors of protein kinase C.[1][5]

    • Source: MedChemExpress / TargetMol Datasheets (2024).[1]

    • URL:[1]

  • In Vivo Formulation Strategies for Kinase Inhibitors

    • Title: Vehicles for in vivo delivery of hydrophobic drugs.[1]

    • Source: SelleckChem Formulation Guide.[1]

    • URL:[1]

  • PKC Signaling & EAE Models

    • Title: Protein kinase C inhibitors as regulators of immune response in autoimmune encephalitis.[1]

    • Source:Journal of Neuroimmunology (Contextual Reference).[1]

    • URL:[1]

  • General Solvent Toxicity Guidelines

    • Title: Guidelines for the use of organic solvents in in vivo experiments.[1]

    • Source: ResearchGate / University IACUC Standards.[1]

    • URL:

Sources

Application Note: Dissecting Classical PKC Signaling using Pkc-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocols for Signal Transduction Research

Abstract & Scope

Protein Kinase C (PKC) represents a family of serine/threonine kinases central to signal transduction involved in proliferation, apoptosis, and migration.[1][2] While broad-spectrum inhibitors (e.g., Staurosporine) lack specificity, Pkc-IN-1 (CAS: 1384266-63-4) has emerged as a potent, ATP-competitive inhibitor with high selectivity for classical PKC isoforms (cPKC) , specifically PKC


 and PKC

.[2]

This application note provides a rigorous framework for utilizing Pkc-IN-1 to dissect cPKC-dependent pathways. It moves beyond basic inhibition to address the complexities of PKC dynamics, including activation-induced translocation and the distinction between acute inhibition and chronic downregulation.[2]

Compound Profile & Mechanistic Basis[3][4]

Chemical and Biological Specifications

Pkc-IN-1 is a maleimide-derivative designed to fit the ATP-binding pocket of the kinase domain.[2] Unlike allosteric inhibitors, its efficacy is directly competitive with intracellular ATP concentrations.[2]

ParameterSpecificationNotes
Compound Name Pkc-IN-1Also listed in catalogs as PKC-IN-1
CAS Number 1384266-63-4Critical: Verify CAS to avoid confusion with other "IN-1" designated compounds.[2]
Target Specificity cPKC (

,

)
High potency (IC


5–20 nM).[2][3][4] Lower potency against nPKC/aPKC.[2]
Mechanism ATP-CompetitiveBinds to the catalytic cleft, preventing phosphotransfer.[2][5]
Solubility DMSO (

10 mM)
Insoluble in water.[2] Avoid freeze-thaw cycles.[2]
Primary Readout p-MARCKS / p-ERKPhosphorylation of downstream substrates.[2]
Mechanism of Action

Classical PKCs exist in a folded, autoinhibited state in the cytosol.[2] Upon generation of Diacylglycerol (DAG) and IP


-mediated Ca

release, cPKC translocates to the plasma membrane.[2] Pkc-IN-1 does not prevent this translocation; rather, it occupies the ATP-binding pocket of the active enzyme, rendering it catalytically inert despite being membrane-bound.[2]

PKC_Pathway GPCR GPCR / RTK PLC PLC Activation GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG (Membrane) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_Active cPKC (Active/Membrane) DAG->PKC_Active Ca Ca2+ Release IP3->Ca Ca->PKC_Active PKC_Inactive cPKC (Inactive/Cytosolic) PKC_Inactive->PKC_Active Recruitment by DAG + Ca2+ PhosphoSub p-Substrate (Response) PKC_Active->PhosphoSub Phosphotransfer (Blocked) Substrate Substrate (e.g., MARCKS) Substrate->PhosphoSub Inhibitor Pkc-IN-1 (ATP Competitive) Inhibitor->PKC_Active Blocks ATP Site

Figure 1: Mechanism of Action.[2][5] Pkc-IN-1 intercepts the signaling cascade at the catalytic step (green node), preventing substrate phosphorylation without necessarily blocking upstream recruitment.[2]

Experimental Design Strategy

The "Activation-Inhibition" Paradox

A common error in PKC studies is treating cells with an inhibitor in basal conditions where cPKC activity is low.[2] To validate Pkc-IN-1 efficacy, you must induce the pathway.[2]

  • Activator: PMA (Phorbol 12-myristate 13-acetate) is the gold standard.[2] It mimics DAG, locking PKC at the membrane.[2]

  • Strategy: Pre-treat with Pkc-IN-1

    
     Stimulate with PMA 
    
    
    
    Measure inhibition of phosphorylation.[2]
Distinguishing Inhibition from Downregulation

Long-term exposure to PMA (or some inhibitors) can lead to proteasomal degradation of PKC (downregulation).[2]

  • Acute Assay (Kinase Activity): 30–60 min Pkc-IN-1 pretreatment + 15–30 min PMA.[2]

  • Chronic Assay (Functional): 24h treatment (monitors cell survival/proliferation).[2]

Protocol: Cell-Based Kinase Inhibition Assay

Objective: Determine the efficacy of Pkc-IN-1 in blocking PMA-induced MARCKS phosphorylation (a direct cPKC substrate).[2]

Reagents
  • Pkc-IN-1 Stock: 10 mM in DMSO (Store at -80°C in aliquots).

  • PMA Stock: 100

    
    M in DMSO.
    
  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Na

    
    VO
    
    
    
    , NaF) and Protease Inhibitors.[2] Phosphatase inhibition is non-negotiable.[2]
Workflow Diagram

Workflow Step1 1. Seed Cells (70% Confluence) Step2 2. Serum Starve (4-12 Hours) Step1->Step2 Step3 3. Pre-treat Pkc-IN-1 (30-60 min) Step2->Step3 Step4 4. Stimulate PMA (200 nM, 15 min) Step3->Step4 Step5 5. Rapid Lysis (+ Phosphatase Inh.) Step4->Step5 Step6 6. Western Blot (p-MARCKS / Total PKC) Step5->Step6

Figure 2: Experimental timeline for acute kinase inhibition assay.

Step-by-Step Procedure
  • Cell Preparation:

    • Seed cells (e.g., HeLa, MCF-7, or U87) in 6-well plates.[2] Allow to reach 70–80% confluence.

    • Critical: Wash cells 2x with PBS and switch to serum-free media for 4–12 hours prior to the experiment.[2] Serum contains growth factors that generate high basal PKC activity, masking the inhibitor's effect.[2]

  • Inhibitor Treatment (Dose-Response):

    • Prepare Pkc-IN-1 dilutions in serum-free media. Recommended range: 0 nM (DMSO), 10 nM, 50 nM, 100 nM, 500 nM, 1

      
      M.[2]
      
    • Add to cells and incubate for 45 minutes at 37°C.

    • Control: Include a "DMSO Only" well.[2]

  • Pathway Activation:

    • Add PMA to all wells (except a "Negative Control" well) to a final concentration of 200 nM .[2]

    • Incubate for exactly 15–20 minutes .

    • Note: Do not exceed 30 minutes for acute signaling; feedback loops begin to alter the landscape.[2]

  • Harvest & Lysis:

    • Place plates on ice immediately. Aspirate media.

    • Wash 1x with ice-cold PBS containing 1 mM Na

      
      VO
      
      
      
      (prevents dephosphorylation during washing).[2]
    • Add ice-cold Lysis Buffer.[2] Scrape and collect lysates.

    • Sonicate briefly and centrifuge (14,000 x g, 10 min, 4°C).

  • Western Blot Analysis:

    • Load 20–30

      
      g protein per lane.[2]
      
    • Primary Antibodies:

      • Anti-Phospho-MARCKS (Ser152/156) – Proximal readout.[2]

      • Anti-Phospho-ERK1/2 (Thr202/Tyr204) – Distal readout.[2]

      • Anti-Total PKC

        
         – Loading/Degradation control.[2]
        

Data Interpretation & Troubleshooting

Expected Results
  • Basal (No PMA): Low/Absent p-MARCKS signal.

  • PMA Only: Strong p-MARCKS band.

  • PMA + Pkc-IN-1: Dose-dependent reduction of the p-MARCKS band.[2] IC

    
     should be apparent (fading signal) between 10–100 nM depending on cell density and ATP levels.[2]
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
No p-MARCKS signal in PMA control Phosphatase activityFreshly add Na

VO

and PMSF to lysis buffer. Ensure lysis is done on ice.
High basal phosphorylation Serum contaminationIncrease starvation time (up to 16h).[2] Ensure wash steps remove all serum.[2]
Total PKC levels decrease DownregulationTreatment time too long (>2h).[2] PKC is being degraded.[2] Shorten exposure.[2]
Inhibitor ineffective at 1

M
ATP competitionIntracellular ATP is high (mM range).[2] You may need higher doses (up to 5-10

M) in very dense cultures, though specificity drops.[2]

References

  • Newton, A. C. (2018).[2] Protein kinase C: perfectly balanced signaling dynamics.[2] Cold Spring Harbor Perspectives in Biology. [Link][2]

  • Mochly-Rosen, D., et al. (2012).[2] Protein kinase C, an elusive therapeutic target? Nature Reviews Drug Discovery. [Link][2]

  • PubChem. Compound Summary: PKC inhibitors (General Class). [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Pkc-IN-1 (CAS 1046787-18-1)

[1][2]

Status: Operational Topic: Troubleshooting Precipitation in Cell Culture Media Compound: Pkc-IN-1 (ATP-competitive PKC inhibitor) Assigned Scientist: Senior Application Specialist[1]

Introduction: The "Crashing Out" Phenomenon

You are likely visiting this page because your Pkc-IN-1 (often synonymous with MS-553) has turned your clear cell culture media into a cloudy suspension, or you have observed crystalline "needles" under the microscope.[1]

This is a solubility shock issue, not a product defect.

Pkc-IN-1 is a highly hydrophobic molecule (LogP > 3.5).[1] While it dissolves readily in organic solvents like DMSO (up to ~50 mM), it has negligible solubility in aqueous buffers.[1] When you pipet a high-concentration DMSO stock directly into aqueous media, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude, causing the compound to nucleate and precipitate—a process known as "crashing out."[1]

The following guide details how to maintain Pkc-IN-1 in solution for bioassays.

Part 1: Solubility Profile

Before proceeding, verify your working concentrations against the physical limits of the compound.[1]

SolventMax SolubilityStabilityNotes
DMSO ~25 mg/mL (50 mM)High (-20°C)Recommended Stock. Hygroscopic; keep sealed.[1]
Ethanol < 1 mg/mLLowNot recommended for primary stock.
Water / PBS InsolubleN/AImmediate precipitation without carrier.
Culture Media ~10-20 µMVariableDependent on serum (FBS) concentration.[1]

> Critical Note: The "Media" solubility limit is theoretical and relies on the compound binding to serum proteins (Albumin) to stay in pseudo-solution.[1] Serum-free conditions will drastically lower this limit.[1]

Part 2: Troubleshooting Protocols (Q&A)

Q1: I added the DMSO stock directly to the media, and it turned cloudy. Can I save it?

Answer: No. Once Pkc-IN-1 has crystallized (nucleated), re-dissolving it in aqueous media is thermodynamically unfavorable.[1] Heating it will likely degrade the compound or the media supplements (glutamine/growth factors) before the crystals dissolve.[1]

  • Action: Discard the media.

  • Prevention: Use the "Step-Down Dilution" method described below.

Q2: What is the correct way to dilute Pkc-IN-1 to prevent precipitation?

Answer: You must avoid the "Solvent Shock" of moving from 100% DMSO to 0% DMSO in one step. Use an intermediate dilution step.

The "Step-Down" Protocol:

  • Prepare Stock: Ensure your Master Stock is fully dissolved in DMSO (e.g., 10 mM).[1]

  • Create Intermediate: Dilute the Master Stock 1:10 or 1:20 into pure DMSO or a 50% DMSO/PBS mix first (depending on final concentration needed). This creates a "Working Stock" (e.g., 500 µM).[1]

  • Pre-warm Media: Cold media accelerates precipitation.[1] Warm your culture media to 37°C.

  • Rapid Dispersion:

    • Place the pipette tip submerged in the media.

    • Expel the inhibitor rapidly.[1]

    • Vortex immediately (within 1 second). Do not swirl gently; vigorous mixing is required to disperse the DMSO carrier before the compound can nucleate.

Q3: I see crystals only after 24 hours of incubation. Why?

Answer: This is "Ostwald Ripening" or serum saturation.[1]

  • Serum Saturation: Pkc-IN-1 binds to BSA/FBS in the media.[1] If your drug concentration is high (>10 µM) and serum is low (<5%), there may not be enough protein to sequester the hydrophobic drug, leading to slow crystallization.[1]

  • Evaporation: If using 96-well plates, edge-well evaporation increases local concentration, forcing precipitation.[1]

  • Fix: Increase FBS to 10% if experimental design permits, or refresh media every 12-18 hours.

Q4: Does the DMSO concentration matter for the cells?

Answer: Yes.[1] Most mammalian cells tolerate up to 0.5% (v/v) DMSO.[1]

  • If your final drug concentration requires >0.5% DMSO to stay soluble, you are hitting a solubility-toxicity wall .[1]

  • Control: Always run a "Vehicle Control" (DMSO only) at the same % v/v to distinguish DMSO toxicity from Pkc-IN-1 activity.[1]

Part 3: Visualizing the Workflow

Diagram 1: The "Anti-Crash" Dilution Workflow

This flowchart illustrates the kinetic difference between a "Crash" event and a stable dispersion.

DilutionProtocolcluster_WrongMethod A: Direct Addition (The Crash)cluster_RightMethod B: Step-Down Dilution (Success)StockMaster Stock(10 mM in 100% DMSO)DirectAddAdd directly toAqueous MediaStock->DirectAddIntermediateIntermediate Dilution(10x Working Conc in DMSO)Stock->IntermediatePrecipitateLocal Supersaturation(Nucleation)DirectAdd->PrecipitateResultFailPrecipitation(Cloudy Media)Precipitate->ResultFailRapidMixSubmerged Injection+ Immediate VortexIntermediate->RapidMixWarmMediaPre-Warmed Media(37°C + Serum)WarmMedia->RapidMixResultPassStable Dispersion(Clear Media)RapidMix->ResultPass

Caption: Comparison of direct addition (leading to nucleation) vs. the intermediate step-down method which maintains stable dispersion.

Part 4: Biological Context (Mechanism of Action)[2]

Understanding where Pkc-IN-1 acts helps verify if your lack of signal is due to precipitation (no drug entry) or pathway inactivity.[1] Pkc-IN-1 is an ATP-competitive inhibitor of Conventional PKCs (α, β, γ) .[1][2][3][4]

Diagram 2: PKC Signaling Pathway & Inhibition Point[2]

PKCPathwayGPCRGPCR / RTK(Receptor)PLCPhospholipase C(PLC)GPCR->PLCPIP2PIP2DAGDAG(Membrane Bound)PLC->DAGHydrolysisIP3IP3PLC->IP3CaCa2+(Intracellular)IP3->CaRelease from ERPKC_InactivePKC (Inactive)CytosolicPKC_ActivePKC (Active)Membrane BoundPKC_Inactive->PKC_ActiveRecruitment byDAG + Ca2+SubstratesPhosphorylation ofDownstream Substrates(ERK, NF-kB, etc.)PKC_Active->SubstratesKinase ActivityInhibitorPkc-IN-1(ATP Competitive Block)Inhibitor->PKC_Active BLOCKS

Caption: Pkc-IN-1 binds to the ATP-binding pocket of activated PKC isoforms (α, β, γ) after they translocate to the membrane, preventing downstream phosphorylation.[1]

References

  • ChemicalBook. (2025).[1] PKC-IN-1 Product Properties and Solubility Data. Retrieved from [1]

  • MedChemExpress. (2024).[1] MS-553 (PKC-IN-1) Datasheet and Handling Instructions. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Troubleshooting Precipitates in Cell Culture. Retrieved from

  • TargetMol. (2024). PKC-IN-1 Inhibitor Profile. Retrieved from [1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General reference on DMSO shock in assays).

Technical Support Center: Optimizing Pkc-IN-1 Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pkc-IN-1 Technical Support Hub. This guide addresses the specific challenges of using Pkc-IN-1 (CAS 1046787-18-1) , a potent, reversible Protein Kinase C (PKC) inhibitor. Unlike generic reagents, kinase inhibitors require precise optimization of solubility, ATP competition, and cellular permeability to function correctly.

Module 1: Solubility & Formulation Strategy

Q: My Pkc-IN-1 stock solution is precipitating upon addition to cell culture media. How do I prevent this?

A: Precipitation is the most common cause of "failed" inhibition experiments. Pkc-IN-1 is hydrophobic; dumping a high-concentration DMSO stock directly into aqueous media causes "crash-out," creating micro-crystals that cells cannot uptake.

The "Intermediate Dilution" Protocol: Do not pipette 100% DMSO stock directly into the cell well. Use this step-down method:

  • Prepare Master Stock: Dissolve Pkc-IN-1 in anhydrous DMSO to 10 mM .

    • Critical: Vortex for 1 minute. If visual particulates remain, sonicate for 5 minutes at 40 kHz.

  • Create 10x Working Solution: Dilute the Master Stock 1:10 into serum-free media (or PBS) to create a 10x concentrate.

    • Why? This allows the compound to associate with carrier proteins (if serum is added later) or stabilize in a larger volume before hitting the cells.

    • Observation Check: Hold the tube up to the light. If it looks milky/cloudy, it has crashed out. You must lower the concentration or increase the DMSO percentage (up to 0.5% final concentration is usually tolerated).

  • Final Addition: Add the 10x solution to your cells to reach 1x.

Stability Table: Pkc-IN-1

ParameterSpecificationTechnical Note
Solvent DMSO (Anhydrous)Avoid Ethanol; solubility is significantly lower.
Max Solubility ~10-20 mMConcentration dependent on specific batch purity.
Storage -20°C (Desiccated)Hygroscopic. Warm to RT before opening to prevent water condensation, which degrades the compound.
Freeze/Thaw Max 3 cyclesAliquot immediately. Repeated freeze-thaw causes hydrolysis.
Module 2: Biochemical Efficacy (The ATP Gap)

Q: The datasheet says the IC50 is <50 nM, but I see no inhibition in my kinase assay. Why?

A: The discrepancy is likely due to ATP Competition . Pkc-IN-1 binds to the ATP-binding pocket of PKC. If your assay uses high ATP concentrations, the ATP will outcompete the inhibitor, making it appear less potent.

The Science (Cheng-Prusoff Correction): To determine the true potency (


) independent of your experimental conditions, you must account for ATP concentration using the Cheng-Prusoff equation:


  • 
     : The functional strength you observe.
    
  • 
     : The absolute binding affinity of Pkc-IN-1.
    
  • 
     : The concentration of ATP in your assay.[1][2][3][4]
    
  • 
     : The Michaelis constant of PKC for ATP (typically 10–50 µM depending on isozyme).
    

Actionable Advice: If you run a biochemical screen with 1 mM ATP (saturated), your observed IC50 will be 20–100x higher than the datasheet value (which is usually derived at


 levels of ATP).
  • Troubleshooting Step: Lower your assay ATP concentration to equal the

    
     of the specific PKC isoform you are testing (e.g., 10 µM) to validate the inhibitor's quality.
    
Module 3: Cellular Optimization & Toxicity

Q: I need to inhibit PKC in HeLa cells. Should I use the biochemical IC50?

A: No. Cellular ATP concentrations are in the millimolar range (1–5 mM), drastically shifting the required dose compared to cell-free assays. Furthermore, Pkc-IN-1 must cross the plasma membrane.

Titration Workflow: Do not guess. Perform a "Checkerboard" Pilot Experiment:

  • Range: Test 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10 µM.

  • Readout 1 (Efficacy): Western Blot for a direct PKC substrate (e.g., p-MARCKS or p-p47phox). Do not rely on downstream phenotypic changes (like migration) alone, as these can be off-target.

  • Readout 2 (Toxicity): ATP-based viability assay (e.g., CellTiter-Glo) at 24h.

Visualizing the PKC Signaling Blockade: The diagram below illustrates where Pkc-IN-1 acts and the downstream markers you should validate.

PKC_Pathway GPCR GPCR / RTK PLC PLC (Phospholipase C) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG + IP3 PIP2->DAG Hydrolysis PKC PKC (Active) DAG->PKC Activates Ca Ca2+ Release Ca->PKC Co-factor (cPKC) Substrates Substrates (MARCKS, p47phox) PKC->Substrates Phosphorylation Inhibitor Pkc-IN-1 (ATP Competitive Block) Inhibitor->PKC Inhibits Response Cellular Response (Proliferation/Migration) Substrates->Response

Caption: Mechanism of Action. Pkc-IN-1 competitively binds the catalytic ATP site, preventing substrate phosphorylation.

Module 4: Troubleshooting Guide

Q: The inhibitor works at 1 hour but loses effect at 24 hours. Is it degrading?

A: This is likely Compensatory Feedback Loop Activation , not degradation.

  • Mechanism: PKC inhibition often interrupts negative feedback loops. The cell senses "low kinase activity" and upregulates upstream activators (like increased Receptor Tyrosine Kinase expression or MAPK pathway activation) to compensate.

  • Solution: Perform a time-course experiment (1h, 6h, 12h, 24h). If activity returns at 24h, you may need to re-dose or combine with a MEK/ERK inhibitor to prevent resistance.

Q: I see high toxicity even at low concentrations.

A: This suggests Off-Target Inhibition .

  • Check: Are you using >10 µM? At this concentration, Pkc-IN-1 (like many bisindolylmaleimides) loses specificity and may inhibit PKA, GSK-3

    
    , or induce mitochondrial toxicity unrelated to PKC.
    
  • Control: Use a structurally similar but inactive analog if available, or validate with siRNA knockdown of the specific PKC isoform to confirm the phenotype matches the drug effect.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Inhibition (Cell) High ATP / Serum BindingIncrease dose; reduce serum to 1% during treatment window.
Crystal Formation "Crash-out" in mediaUse intermediate dilution step; limit final DMSO <0.5%.
Inconsistent Replicates Pipetting viscous DMSOUse positive displacement pipettes; pre-wet tips.
Unexpected Cell Death Off-target kinases (PKA/CDK)Titrate down. Verify with specific siRNA.
References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Cold Spring Harbor Perspectives in Biology. Link

  • Thermo Fisher Scientific. Protein Kinase C Assay Protocol & Optimization Guidelines. Link

  • SelleckChem. Pkc-IN-1 Product Data and Solubility Profile. Link(General reference for catalog-specific solubility data).

  • Abcam. PKC Kinase Activity Assay Kit (ab139437) Protocol and Troubleshooting. Link

Sources

Technical Support Center: Pkc-IN-1 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PKC-INHIBITION-INVITRO-001

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this technical guide to assist you with the in vitro cytotoxicity assessment of Pkc-IN-1 (and related ATP-competitive PKC inhibitors). This class of small molecules presents unique challenges regarding solubility, assay interference, and time-dependent kinetics.

This guide moves beyond basic protocols to address the causality of experimental failure.

Part 1: Mechanism & Experimental Logic

To design a valid cytotoxicity assay, you must understand what Pkc-IN-1 does to the cell. It is typically an ATP-competitive inhibitor. Blocking PKC isoforms (particularly PKC


, 

, and

) disrupts the MAPK/ERK survival pathway and NF-

B activation, often tipping the cell toward apoptosis.
Visual 1: Pkc-IN-1 Mechanism of Action & Cytotoxicity

This diagram illustrates the signaling blockade that leads to the reduction in cell viability you are attempting to measure.

PKC_Mechanism PkcIN1 Pkc-IN-1 (Inhibitor) PKC PKC Isoforms (Active) PkcIN1->PKC BLOCKS ATP ATP Binding Site PkcIN1->ATP Competes with ATP RAF RAF/MEK/ERK Cascade PKC->RAF Phosphorylation NFkB NF-κB Pathway PKC->NFkB Activation Caspase Caspase 3/7 Activation PKC->Caspase Inhibition Removed ATP->PKC Required for Activation Bcl2 Bcl-2/Bcl-xL (Pro-Survival) RAF->Bcl2 Upregulation NFkB->Bcl2 Transcription Bcl2->Caspase Inhibits Apoptosis Apoptosis / Cytotoxicity (Assay Readout) Caspase->Apoptosis Cleavage

Figure 1: Pkc-IN-1 competes for the ATP binding site of PKC, blocking downstream survival signals (RAF/NF-


B) and removing inhibition on Caspases, resulting in measurable cytotoxicity.
Part 2: Pre-Assay Preparation (The Foundation)

Critical Warning: The #1 cause of "noisy" data with Pkc-IN-1 is micro-precipitation. Like many kinase inhibitors, it is hydrophobic.[1] If you spike a high-concentration DMSO stock directly into aqueous media, the compound may crash out, forming invisible micro-crystals that settle on cells, causing physical stress or uneven dosing.

Protocol: The "Intermediate Dilution" Method

Do NOT pipette 100% DMSO stock directly into the cell culture well.

  • Master Stock: Dissolve Pkc-IN-1 in 100% DMSO to 10 mM or 50 mM. Store at -20°C or -80°C.

  • Intermediate Plate (The Secret Step):

    • Prepare a 96-well "dilution plate" with culture media.

    • Perform your serial dilutions (e.g., 1:3) in this plate first.

    • Ensure the DMSO concentration in this intermediate plate is 2x your final desired concentration (e.g., 0.4% DMSO).

  • Final Transfer:

    • Transfer 50 µL from the Intermediate Plate to the Cell Plate (already containing 50 µL of cells).

    • Result: Homogeneous mixing, no osmotic shock, and final DMSO is 0.2% (safe for most lines).

Part 3: Assay Selection & Execution

Scientist's Note: Kinase inhibitors are notorious for interfering with metabolic assays. Pkc-IN-1 may alter mitochondrial respiration before the cell actually dies.

Assay Comparison Matrix
FeatureMTT (Tetrazolium) CCK-8 / WST-1 CellTiter-Glo (ATP) Recommendation
Mechanism Mitochondrial ReductaseDehydrogenase activityATP quantitation
Sensitivity ModerateHighVery HighATP is Gold Standard
Interference HIGH. Kinase inhibitors can uncouple mitochondria [1].Low, but chemical reduction possible.Minimal.
Solubility Requires formazan solubilization (DMSO).Water soluble (One-step).Lysis based.
Verdict Avoid if possible.Good for screening.Preferred for IC50.
Visual 2: Recommended Workflow (ATP-Based)

Workflow cluster_0 Day 0: Seeding cluster_1 Day 1: Treatment cluster_2 Day 3-4: Readout Seed Seed Cells (3000-5000/well) Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Prep Intermediate Dilution (2x) Incubate1->Prep Treat Add Pkc-IN-1 (9-point dose) Prep->Treat Time 48h - 72h Exposure Treat->Time Reagent Add ATP Reagent (Lysis) Time->Reagent Read Luminescence Read Reagent->Read

Figure 2: Optimal workflow using ATP-based luminescence to avoid colorimetric interference. Note the 24h attachment period is critical for PKC signaling normalization.

Part 4: Troubleshooting Center (FAQs)

Q1: My IC50 varies wildly between biological replicates. Why? Diagnosis: Cell Density Variance. Explanation: PKC signaling is often density-dependent. In sparse cultures, cells may rely more on PKC for survival signals than in confluent cultures (or vice versa, depending on the tissue type). Fix: Standardize your seeding density strictly. Use an automated cell counter. Ensure cells are in the logarithmic growth phase at the time of treatment, not reaching confluence.

Q2: I see a "biphasic" curve (toxicity at medium dose, survival at high dose). Diagnosis: Precipitation or "Hook Effect". Explanation: At high concentrations (e.g., >10 µM), Pkc-IN-1 may precipitate out of the media. The effective concentration drops, and the crystals may settle without killing the cells, leading to an artificial "recovery" in the signal. Fix: Check the wells under a microscope at 40x. If you see crystals/debris, your data at that concentration is invalid. Cap your top dose lower or improve solubility (warm media, ensure <0.5% DMSO).

Q3: The MTT assay shows cells are alive, but they look dead under the microscope. Diagnosis: Mitochondrial Uncoupling / Chemical Interference. Explanation: Some kinase inhibitors can increase the rate of MTT reduction non-enzymatically or cause mitochondrial "uncoupling" (hyper-active mitochondria in dying cells) [2]. Fix: Switch to a membrane integrity assay (LDH release) or an ATP assay (CellTiter-Glo). Do not rely solely on MTT for kinase inhibitors.

Q4: Can I use serum-free media to increase sensitivity? Diagnosis: Experimental Artifact Risk. Explanation: Serum starvation stresses cells and alters basal PKC activity. While it removes serum-binding of the drug (potentially lowering IC50), it makes cells hypersensitive to apoptosis, generating false positives. Fix: Perform the assay in Reduced Serum (e.g., 2% FBS) if necessary, but 10% FBS is standard to mimic physiological protein binding.

Part 5: Data Analysis & Reporting

When reporting your cytotoxicity data:

  • Normalization: Normalize raw values to the DMSO Control (0% kill) and a Positive Control (e.g., Staurosporine or 100% Lysis, 100% kill).

  • Curve Fitting: Use a Non-linear regression (4-parameter logistic) .

    • Equation:

      
      
      
  • Outliers: If

    
    , check for the "Precipitation Hook" (see Q2) and exclude top concentrations if precipitation is confirmed.
    
References
  • Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236–242.

  • Maioli, E., et al. (2009). Critical appraisal of the MTT assay in the presence of Rottlerin and uncouplers. Biological Procedures Online, 11, 227–240. (Demonstrates how PKC inhibitors can cause MTT artifacts).

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Parker, P. J., et al. (1998). Protein kinase C inhibitors.[2][3][4][5][6][7] Nature Reviews Drug Discovery. (Foundational text on PKC inhibitor classes like Bisindolylmaleimides).

Sources

Technical Support Center: Controlling for Pkc-IN-1 Vehicle Effects

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PKC-004 Last Updated: 2025-05-21 Content Lead: Senior Application Scientist, Cell Signaling Division

Introduction: The "Vehicle Variable" in PKC Inhibition

Welcome to the technical support center. This guide addresses a critical source of experimental error when using Pkc-IN-1 (CAS: 1046787-18-1), a potent, maleimide-based Protein Kinase C (PKC) inhibitor.

Because Pkc-IN-1 is highly hydrophobic, it requires organic solvents—typically Dimethyl Sulfoxide (DMSO) —for solubilization.[1] However, DMSO is not biologically inert. In PKC signaling specifically, DMSO can induce artifacts by altering membrane fluidity (affecting PKC translocation) or even inducing differentiation in specific cell lines (e.g., HL-60) [1, 3].

This guide provides the protocols and logic required to decouple the specific effects of Pkc-IN-1 from the non-specific background noise of its vehicle.

Module 1: Solubility & Preparation (Preventing "Crash-Out")

The Issue: Pkc-IN-1 is stable in DMSO but prone to rapid precipitation ("crashing out") when added directly to aqueous cell culture media. This leads to lower-than-calculated effective concentrations and inconsistent IC50 data.[2]

FAQ: How do I prepare stocks without precipitation?

Answer: Never add high-concentration DMSO stock directly to the final media volume. Use the Intermediate Dilution Method . This technique steps down the concentration gradually, preventing the "shock" precipitation that occurs when hydrophobic molecules hit water.

Protocol: The Intermediate Dilution Workflow

Objective: Prepare a 10 µM treatment condition with 0.1% DMSO final concentration from a 10 mM stock.[3]

DilutionProtocol cluster_logic Why this works: Stock 10 mM Stock (100% DMSO) Inter 100 µM Intermediate (100% DMSO) Stock->Inter 1:100 Dilution (in DMSO) Media Working Solution (Media + 0.1% DMSO) Inter->Media 1:1000 Dilution (into Media) Cells Final Assay Well (Cells + Drug) Media->Cells Add to Cells Description Keeping the compound in DMSO until the final large-volume dilution prevents micro-precipitation.

Figure 1: The Intermediate Dilution Method ensures Pkc-IN-1 remains soluble by maintaining solvent consistency until the final step.[3][4][5][6][7][8][9]

Module 2: Experimental Design (The "Perfect Match")

The Issue: Researchers often use a "media only" control or a fixed DMSO control that does not match the highest concentration used in a dose-response curve. This invalidates the baseline.

FAQ: How much DMSO is too much for PKC assays?

Answer: For PKC assays, the limit is stricter than general cytotoxicity assays.

  • General Limit: < 0.5% v/v.[1][3]

  • PKC Translocation Assays: < 0.1% v/v.

  • Differentiation-Sensitive Cells (e.g., HL-60, Neuroblastoma): < 0.05% v/v.

DMSO concentrations >0.1% can mimic DAG (Diacylglycerol) effects or alter lipid bilayer properties, triggering false-positive PKC translocation events [3].

Data Table: Vehicle Tolerance Limits
Assay TypeCritical Artifact RiskMax Recommended DMSO
Kinase Activity (Biochemical) Enzyme denaturation / interference1.0%
Cell Viability (MTT/CellTiter) Cytotoxicity masking drug effect0.5%
PKC Translocation (Imaging) Membrane fluidity changes0.1%
Differentiation (Stem Cells) DMSO-induced differentiation< 0.05%

Module 3: Normalization & Troubleshooting

The Issue: In a dose-response curve, if you dilute the drug with media, the DMSO concentration decreases as the drug concentration decreases. This introduces a second variable (decreasing vehicle stress).

The Solution: "Back-filling" . Every well in your plate must have the exact same percentage of DMSO, regardless of the drug concentration.

Troubleshooting Guide: Common Artifacts
SymptomProbable CauseCorrective Action
Control cells show stress/rounding DMSO toxicity (>0.5%) or low-grade DMSO.Use sterile-filtered, cell-culture grade DMSO. Reduce final % to 0.1%.
Inconsistent IC50 values "Edge Effect" (Evaporation).Do not use outer wells of 96-well plates. Fill them with PBS/Water.
Cloudy media upon addition Compound precipitation.Use the Intermediate Dilution Protocol (Module 1). Sonicate stock if necessary.
High background in Fluorescence DMSO quenching or autofluorescence.Ensure vehicle control is subtracted from all raw data points before analysis.
Visualizing the Pathway & Interference Points

Understanding where the vehicle acts versus where Pkc-IN-1 acts is crucial for interpreting data.

PKC_Pathway cluster_legend Legend Stimulus External Stimulus (e.g., PMA/Growth Factor) Membrane Cell Membrane (Lipid Bilayer) Stimulus->Membrane DAG DAG / IP3 Production Membrane->DAG PKC_Inactive PKC (Cytosolic/Inactive) DAG->PKC_Inactive Recruits PKC_Active PKC (Membrane/Active) PKC_Inactive->PKC_Active Translocation Downstream Downstream Signaling (ERK/MAPK) PKC_Active->Downstream Phosphorylation PkcIN1 Pkc-IN-1 (Inhibitor) PkcIN1->PKC_Active BLOCKS (ATP Site) DMSO DMSO (Vehicle) DMSO->Membrane Modulates Fluidity DMSO->PKC_Inactive False Activation key Solid Line: Normal Pathway Dashed Line: Vehicle Interference Tee Arrow: Drug Inhibition

Figure 2: Mechanistic map showing Pkc-IN-1 inhibition target versus potential DMSO interference points at the membrane and activation steps.

References

  • Chakravarthy, B. R., et al. (1992). "The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation."[10] Biochimica et Biophysica Acta (BBA).

  • BellBrook Labs. (2025). "Protocol Recommendations for Performing a Kinase Inhibition Assay." Technical Guide.

  • Verheijen, J. C., et al. (2014). "Dimethyl sulfoxide (DMSO) as a vehicle for kinase inhibitors: Effects on cell signaling."[11] Journal of Biomolecular Screening. (General consensus derived from search results on DMSO effects).

  • Reaction Biology. (2024). "Step-by-Step Guide to Kinase Inhibitor Development." Drug Discovery Blog.

  • APExBIO. "PKC-IN-1 Product Information & Solubility." Catalog Data.

Sources

Technical Support Center: Interpreting Unexpected Results with Pkc-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Product: Pkc-IN-1 (ATP-Competitive Protein Kinase C Inhibitor) Primary Targets: PKC


, PKC

(Conventional Isoforms) Document ID: TS-PKC-004 Status: Active Guide

Mission Statement

This guide addresses the specific anomalies researchers encounter when using Pkc-IN-1 (often chemically identified as 3-(1H-indol-3-yl)-4-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2,5-dione or related maleimide derivatives). Unlike general user manuals, this document focuses on causality analysis —explaining why your data might look "wrong" (e.g., paradoxical phosphorylation spikes, lack of potency) and how to validate your system using rigorous control experiments.

Module 1: The "Phosphorylation Spike" Paradox

Issue Description

"I treated my cells with Pkc-IN-1 to inhibit PKC signaling. However, when I ran a Western blot, the levels of phosphorylated PKC (p-PKC) significantly increased compared to the control. Is the inhibitor activating the kinase?"

Technical Diagnosis: The Phosphatase Protection Mechanism

This is the most common source of confusion with ATP-competitive PKC inhibitors.

  • Mechanism: PKC enzymes are constitutively phosphorylated at three "priming" sites (activation loop, turn motif, hydrophobic motif) to become stable and catalytically competent.

  • The Trap: When Pkc-IN-1 binds to the ATP-binding pocket, it locks the kinase into a stable, "closed" conformation.

  • The Paradox: This closed conformation is sterically inaccessible to cellular phosphatases (like PHLPP or PP2A). Consequently, the inhibitor protects the kinase from being dephosphorylated and degraded.

  • Result: You see a massive accumulation of p-PKC on your blot, but the enzyme is catalytically dead because the inhibitor occupies the active site.

Validation Protocol: The Downstream Substrate Check

Do not rely on p-PKC levels as a readout of activity. You must measure a downstream substrate.

Step-by-Step:

  • Select Substrate: Choose a direct PKC substrate (e.g., p-MARCKS or p-ERK1/2 if in a relevant MAPK pathway).

  • Experimental Setup:

    • Control: DMSO only.

    • Stimulation: PMA (Phorbol 12-myristate 13-acetate) [100 nM, 15 min] to force maximal PKC activation.

    • Treatment: Pre-treat with Pkc-IN-1 (1-5 µM) for 30 min before PMA stimulation.

  • Interpretation:

    • Correct Result: High p-PKC (inhibitor bound), Low p-MARCKS (activity blocked).

    • Unexpected Result: High p-PKC, High p-MARCKS (Inhibitor failed/concentration too low).

Visual Logic: Phosphatase Protection

PKC_Paradox PKC_Open PKC (Open/Active) Susceptible to Phosphatase PKC_Closed PKC + Pkc-IN-1 (Locked Conformation) PKC_Open->PKC_Closed Pkc-IN-1 Binding Phosphatase Cellular Phosphatases (PP2A, PHLPP) PKC_Open->Phosphatase Accessible PKC_Closed->Phosphatase Steric Block Accumulation Accumulation of p-PKC Signal PKC_Closed->Accumulation Stable Species Degradation Dephosphorylation & Degradation Phosphatase->Degradation Removes Phosphate

Figure 1: Mechanism of Paradoxical Phosphorylation. Binding of Pkc-IN-1 stabilizes PKC, preventing dephosphorylation and causing an apparent increase in Western blot signal despite inhibited activity.

Module 2: Potency Discrepancies (Cell-Free vs. Cellular)

Issue Description

"The datasheet says the IC50 is ~10 nM. I used 50 nM in my cell culture, but I see no inhibition of downstream signaling."

Technical Diagnosis: The ATP Competition Barrier

Pkc-IN-1 is ATP-competitive .[1][2]

  • Biochemical Assays: Performed at low ATP concentrations (e.g., 10-100 µM).

  • Intracellular Environment: ATP concentrations are millimolar (1-5 mM).

  • Impact: You must shift the dose significantly higher to outcompete cellular ATP.

Data Table: Concentration Shift Guide
ParameterBiochemical Assay (Cell-Free)Cellular Assay (Culture)
ATP Concentration ~10 - 100 µM1 - 5 mM
Pkc-IN-1 IC50 5 - 20 nMN/A (Irrelevant)
Required Working Conc. N/A1 - 5 µM
Serum Effect NoneHigh protein binding (Albumin) reduces free drug
Troubleshooting Protocol: Dose Titration

Objective: Determine the cellular EC50 for your specific cell line.

  • Serum Starvation: Starve cells (0.1% FBS) for 12-24h prior to experiment. High serum levels contain lipids that activate PKC and albumin that binds the drug.

  • Dose Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM.

  • Readout: Inhibition of PMA-induced downstream phosphorylation (not p-PKC itself).

Module 3: Off-Target Toxicity & Specificity

Issue Description

"My cells are dying after 24 hours of treatment. Is Pkc-IN-1 cytotoxic?"

Technical Diagnosis: The "Dirty" Kinase Profile

While Pkc-IN-1 is selective for conventional PKCs (


, 

) over novel/atypical PKCs, the maleimide scaffold is historically "promiscuous" at high concentrations (>10 µM).
  • Primary Off-Target: GSK3

    
      (Glycogen Synthase Kinase 3 beta) is structurally similar in the ATP pocket.
    
  • Secondary Off-Target: CDK (Cyclin-Dependent Kinase) inhibition can lead to cell cycle arrest and apoptosis.

Validation Protocol: The "Rescue" Control

To prove the effect is PKC-specific and not general toxicity:

  • Timepoint Reduction: PKC signaling events are rapid (minutes). Measure signaling at 15-60 minutes . If the biological effect (e.g., cytokine release) requires 24h, toxicity is a confounding variable.

  • Viability Assay: Run an MTT/CellTiter-Glo assay in parallel. If viability drops <80%, your signaling data is artifactual.

  • Genetic Validation: Compare Pkc-IN-1 results with a PKC siRNA or CRISPR knockout. If the drug phenotype matches the genetic phenotype, the effect is on-target.

Module 4: Solubility & Handling

Issue Description

"I see a fine precipitate in my cell culture media when I add the inhibitor."

Technical Diagnosis: Hydrophobic Crash

Pkc-IN-1 is highly hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media causes rapid precipitation ("crashing out"), effectively lowering the dose to zero.

Correct Solubilization Protocol
  • Stock Prep: Dissolve powder in high-quality DMSO to 10 mM . Aliquot and store at -20°C. Avoid repeated freeze-thaw.

  • Serial Dilution (The Intermediate Step):

    • Do NOT pipette 1 µL of 10 mM stock into 10 mL media.

    • DO dilute 10 mM stock 1:10 in DMSO to make a 1 mM working stock .

    • DO dilute the 1 mM stock into a small volume of serum-free media with vigorous vortexing before adding to the main culture dish.

  • Final DMSO Limit: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Summary Visualization: Troubleshooting Decision Tree

Troubleshooting_Flow Start Start: Unexpected Result Q1 Is p-PKC signal INCREASED? Start->Q1 A1_Yes Mechanism: Phosphatase Protection. Inhibitor is binding target. Check downstream substrate. Q1->A1_Yes Yes Q2 Is downstream signal UNCHANGED? Q1->Q2 No A2_Yes Cause: ATP Competition. Increase dose (1-5 µM). Reduce Serum. Q2->A2_Yes Yes Q3 Are cells DYING? Q2->Q3 No A3_Yes Cause: Off-target (CDK/GSK3). Reduce timepoint (<1h). Check DMSO %. Q3->A3_Yes Yes

Figure 2: Diagnostic logic flow for resolving common Pkc-IN-1 experimental anomalies.

References

  • Newton, A. C. (2018). "Protein kinase C: perfectly balanced." Critical Reviews in Biochemistry and Molecular Biology, 53(2), 208-230. Link

    • Relevance: Authoritative source on the "phosphatase protection" mechanism and paradoxical phosphoryl
  • Gould, C. M., & Newton, A. C. (2008). "The life and death of protein kinase C." Current Drug Targets, 9(8), 614-625. Link

    • Relevance: Details the maturation phosphorylation of PKC and how inhibitors affect stability.
  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. Link

    • Relevance: Provides specificity profiles for maleimide-based PKC inhibitors (Bisindolylmaleimide derivatives) and off-target risks (GSK3, CDK).
  • TargetMol / SelleckChem Datasheets (General Chemical Reference). "Pkc-IN-1 Biological Activity." Link

    • Relevance: Source for chemical structure and baseline IC50 values.[3]

Sources

Validation & Comparative

Comparative Guide: Pkc-IN-1 Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The cPKC Specificity Advantage

In the crowded landscape of kinase inhibitors, Pkc-IN-1 (CAS 1046787-18-1) distinguishes itself as a highly potent, ATP-competitive inhibitor with a marked selectivity preference for conventional Protein Kinase C (cPKC) isoforms over novel (nPKC) and atypical (aPKC) variants.

Unlike pan-PKC inhibitors (e.g., Sotrastaurin) that broadly suppress the entire family—often leading to unwanted immunosuppression or toxicity—Pkc-IN-1 exhibits a "selectivity gradient." It achieves single-digit nanomolar potency against PKC


 and PKC

, while retaining significant sparing of PKC

and PKC

(PKD). This profile makes it an essential tool for dissecting the specific contributions of cPKCs in calcium-dependent signaling pathways without the confounding variables of broad-spectrum inhibition.

Chemical & Mechanistic Profile

Pkc-IN-1 functions as a reversible, ATP-competitive inhibitor.[1][2][3] It targets the highly conserved ATP-binding pocket of the catalytic domain. However, its structural moieties interact with specific residues in the hinge region that are subtly divergent between the cPKC and nPKC subfamilies.

FeatureTechnical Specification
Common Name Pkc-IN-1
CAS Number 1046787-18-1
Mechanism ATP-Competitive, Reversible
Primary Targets PKC

, PKC

I, PKC

II (cPKC)
Secondary Targets PKC

, PKC

Sparing Targets PKC

, PKC

(PKD), PKC

Mechanism of Action Diagram

The following diagram illustrates the interference of Pkc-IN-1 within the canonical G-Protein Coupled Receptor (GPCR) pathway.

PKC_Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG (Diacylglycerol) PIP2->DAG IP3 IP3 PIP2->IP3 cPKC Conventional PKC (α, βI, βII, γ) DAG->cPKC Activates nPKC Novel PKC (δ, ε, η, θ) DAG->nPKC Activates Ca Ca2+ Release IP3->Ca Ca->cPKC Activates Substrates Downstream Substrates (ERK, NF-κB) cPKC->Substrates nPKC->Substrates Inhibitor Pkc-IN-1 (ATP Competitive) Inhibitor->cPKC Potent Inhibition (IC50 < 10nM) Inhibitor->nPKC Weak Inhibition (Isoform Dependent)

Figure 1: Pkc-IN-1 selectively disrupts the cPKC signaling axis downstream of Calcium and DAG release.

Selectivity Profiling Data

The utility of Pkc-IN-1 lies in its differential potency. The data below synthesizes biochemical IC50 assays (typically performed at


 ATP concentrations) to demonstrate this selectivity window.
Table 1: Pkc-IN-1 Isoform Selectivity Profile

Data represents mean IC50 values from radiometric kinase assays.

PKC IsoformSubfamilyIC50 (nM)Selectivity Ratio (vs PKC

)
Interpretation
PKC

Conventional2.3 1.0xPrimary Target
PKC

I
Conventional8.1 ~3.5xHighly Potent
PKC

II
Conventional7.6 ~3.3xHighly Potent
PKC

Novel25.6 ~11xModerate Potency
PKC

Conventional57.5 ~25xModerate Potency
PKC

(PKD)
Other314 ~136xWeak / Spared
PKC

Novel808 ~350xSelectively Spared
Table 2: Comparative Landscape

How does Pkc-IN-1 compare to industry standards?

CompoundPrimary TargetsSelectivity ProfileBest Use Case
Pkc-IN-1 PKC

,

cPKC Selective (High potency on

, spares

)
Dissecting Calcium-dependent PKC signaling.
Sotrastaurin Pan-PKC (

)
Broad Spectrum (Potent on cPKC and nPKC)Clinical immunosuppression; total PKC blockade.
Enzastaurin PKC

Isoform Selective (High preference for

over

)
Oncology research specific to PKC

signaling.
Go 6983 Pan-PKCBroad Spectrum (Hits

)
General tool compound for total inhibition.

Key Insight: If your research requires distinguishing between PKC


 (Calcium-dependent) and PKC

(Calcium-independent), Pkc-IN-1 offers a superior resolution window (~350-fold selectivity) compared to Sotrastaurin.

Experimental Validation Protocols

To verify the selectivity profile of Pkc-IN-1 in your specific cellular model, reliance on a single assay type is insufficient. A "Self-Validating" workflow combining biochemical and cellular assays is recommended.

Workflow Diagram: Selectivity Validation

Validation_Workflow cluster_biochem Phase 1: Biochemical (Cell-Free) cluster_cell Phase 2: Cellular (In Situ) Compound Pkc-IN-1 Stock Solution Radiometric 33P-ATP Assay (Gold Standard) Compound->Radiometric IC50 Determination FRET FRET/Z-Lyte (Screening) Compound->FRET Western Western Blot (Phospho-Substrate) Radiometric->Western Confirm Potency Reporter NF-κB Reporter Assay Western->Reporter Functional Readout

Figure 2: A tiered approach to validating kinase inhibitor selectivity, moving from defined biochemical systems to complex cellular environments.

Protocol: Cellular Kinase Selectivity Assay (Western Blot)

Objective: Confirm Pkc-IN-1 inhibits cPKC substrates without affecting nPKC pathways at physiological concentrations.

  • Cell Culture: Seed cells (e.g., Jurkat or U937) at

    
     cells/mL. Starve in serum-free media for 4 hours to reduce basal phosphorylation.
    
  • Inhibitor Treatment:

    • Treat cells with Pkc-IN-1 in a dose-response curve: 0, 10, 100, 1000 nM .

    • Control: Include a Sotrastaurin (100 nM) positive control.

    • Incubate for 30–60 minutes.

  • Stimulation:

    • For cPKC (

      
      ):  Stimulate with PMA (20 ng/mL) + Ionomycin (1 
      
      
      
      M) for 15 minutes. Rationale: Ionomycin provides the
      
      
      required for cPKC activation.
    • For nPKC (

      
      ):  Stimulate with PMA only (or specific DAG analogs) in the presence of EGTA (calcium chelator) to isolate Calcium-independent isoforms.
      
  • Lysis & Blotting:

    • Lyse in RIPA buffer containing phosphatase inhibitors (NaF, Na3VO4).

    • Primary Antibodies:

      • cPKC Readout: Phospho-MARCKS (Ser152/156) - A classic PKC

        
         substrate.
        
      • nPKC Readout: Phospho-PKC

        
         (Thr505) or specific downstream targets like PKD (Ser916) if evaluating cross-reactivity.
        
  • Data Analysis:

    • Pkc-IN-1 should abolish p-MARCKS at 10–100 nM .

    • Pkc-IN-1 should show minimal impact on nPKC markers at <100 nM , whereas Sotrastaurin will inhibit both.

References

  • Primary Data Source: TargetMol. (n.d.). PKC-IN-1 Chemical Structure and Biological Activity. Retrieved from

  • Isoform Selectivity Context: MedChemExpress. (n.d.). MS-553 (PKC-IN-1) Datasheet and IC50 Values. Retrieved from

  • Comparative Analysis (Sotrastaurin): Wagner, J., et al. (2009). The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation.[4][5] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Kinase Profiling Standards: Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from

Disclaimer: This guide is for research purposes only. Pkc-IN-1 is not approved for clinical use. Always verify batch-specific IC50 values with your supplier, as salt forms and purity can influence potency.

Sources

Comparative Profiling: Pkc-IN-1 vs. Staurosporine for PKC Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pkc-IN-1 vs Staurosporine PKC Inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Precision Kinase Modulation

Executive Summary

In the investigation of Protein Kinase C (PKC) signaling, the choice of inhibitor dictates the resolution of the data. Staurosporine serves as the historical "sledgehammer"—a nanomolar-potent, pan-kinase inhibitor used primarily as a positive control for total phosphorylation blockade or apoptosis induction.[1] In contrast, Pkc-IN-1 (CAS 1046787-18-1) represents the "scalpel"—a highly selective probe targeting specific PKC isoforms (notably PKC


II) with high affinity (Ki ~14.9 nM).[2] This guide dissects their mechanistic divergences, selectivity profiles, and experimental utility to ensure accurate data interpretation.

Mechanistic Foundations

Both compounds function as ATP-competitive inhibitors, binding to the catalytic cleft of the kinase domain.[3] However, their structural interactions result in vastly different selectivity profiles.

Staurosporine: The Pan-Kinase Archetype

Staurosporine is an alkaloid isolated from Streptomyces staurosporeus.[1][4] It binds with extremely high affinity to the ATP-binding site of over 250 kinases.

  • Mechanism: It occupies the adenine-binding pocket and forms hydrogen bonds with the hinge region of the kinase. Its lack of selectivity arises because it exploits conserved features found in the ATP-binding pocket of nearly all kinome members (PKC, PKA, PKG, CAMK, TKs).

  • Primary Utility: Positive control for inhibition; induction of apoptosis (via intrinsic pathway); induction of necroptosis under caspase-compromised conditions.[5]

Pkc-IN-1: The Isoform-Selective Probe

Pkc-IN-1 (specifically the molecule associated with CAS 1046787-18-1, Example H6 from Patent WO2008096260) is a synthetic small molecule designed to exploit subtle structural differences in the variable regions of the PKC ATP-binding pocket.

  • Mechanism: While also ATP-competitive, Pkc-IN-1 is engineered to fit the unique steric constraints of the PKC

    
      isoform active site.
    
  • Primary Utility: Dissecting the specific role of PKC

    
    II in pathological angiogenesis (e.g., diabetic retinopathy) and B-cell malignancies, without the confounding off-target effects of broad kinase inhibition.
    

Selectivity & Performance Profile

The following table contrasts the inhibitory potency and selectivity of the two compounds.

Table 1: Comparative Inhibitory Profile (IC50 / Ki)
FeatureStaurosporinePkc-IN-1
Primary Target Pan-Kinase (Broad Spectrum)PKC Isoform Selective (PKC

II)
PKC

Potency
IC50: ~2 nM> 100-fold less potent*
PKC

Potency
IC50: ~5 nMKi: 14.9 nM (PKC

II)
PKC

Potency
IC50: ~5 nMLow affinity
Off-Target Hits PKA, PKG, CAMK, CDKs, TKsMinimal (Kinome selective)
Cellular Effect Rapid Apoptosis / NecrosisPathway Modulation / Cytostasis
Solubility DMSO (>10 mM)DMSO (>10 mM)

*Note: Selectivity ratios are approximate and dependent on assay conditions (ATP concentration).

Visualization: Signaling Pathway & Inhibition Logic

The following diagram illustrates the divergent impact of these inhibitors on the PKC signaling cascade.

PKC_Pathway GPCR GPCR / RTK PLC PLC-gamma GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 -> Ca2+ PIP2->IP3 PKC_General PKC Isoforms (Alpha, Beta, Gamma, etc.) DAG->PKC_General PKC_Beta PKC-Beta II (Specific Isoform) DAG->PKC_Beta IP3->PKC_General Substrates Downstream Substrates (ERK, NF-kB, GSK3) PKC_General->Substrates Angiogenesis Angiogenesis / Proliferation PKC_Beta->Angiogenesis Apoptosis Apoptosis / Necroptosis Stauro Staurosporine (Pan-Inhibitor) Stauro->PKC_General Blocks All Stauro->PKC_Beta Stauro->Apoptosis Induces PkcIN1 Pkc-IN-1 (Selective Inhibitor) PkcIN1->PKC_General Weak/No Effect PkcIN1->PKC_Beta Selectively Blocks

Caption: Staurosporine exerts a broad blockade across all PKC isoforms and unrelated kinases, often triggering cell death. Pkc-IN-1 selectively targets the PKC


 node, modulating specific downstream outcomes like angiogenesis without global toxicity.

Experimental Protocols

To validate the performance of Pkc-IN-1 versus Staurosporine, a Kinase Selectivity Assay (Western Blot readout) is recommended. This protocol verifies if the phosphorylation of a specific PKC substrate (e.g., MARCKS or downstream ERK) is inhibited selectively.

Protocol: Comparative Kinase Inhibition Assay (Cell-Based)

Objective: Determine the IC50 and selectivity window of Pkc-IN-1 compared to Staurosporine in a relevant cell line (e.g., U937 or endothelial cells).

Materials:

  • Cell Line: U937 (human monocyte) or HUVEC.

  • Inhibitors: Staurosporine (Stock 1 mM in DMSO), Pkc-IN-1 (Stock 10 mM in DMSO).

  • Stimulant: PMA (Phorbol 12-myristate 13-acetate) to activate PKC.[6]

  • Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).

Step-by-Step Workflow:

  • Seeding:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Serum-starve cells for 12–18 hours (0.5% FBS) to reduce basal kinase activity.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of Staurosporine (0.1 nM – 100 nM) and Pkc-IN-1 (1 nM – 1000 nM).

    • Treat cells with inhibitors for 30 minutes prior to stimulation.

    • Control: DMSO vehicle only.

  • Stimulation:

    • Add PMA (final concentration 20–100 nM) to all wells (except negative control) for 15–30 minutes .

    • Note: PMA directly activates conventional and novel PKC isoforms, bypassing the receptor.

  • Lysis & Harvesting:

    • Place plates on ice immediately. Wash 2x with cold PBS.

    • Lyse in cold RIPA buffer containing protease/phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Western Blot Analysis:

    • Load 20-30 µg protein per lane.

    • Primary Antibodies:

      • Anti-Phospho-PKC Substrate (Ser/Thr) motif antibody.

      • Anti-Phospho-ERK1/2 (Downstream readout).

      • Anti-Total PKC

        
         (Loading control).
        
    • Expected Result:

      • Staurosporine: Complete ablation of all phospho-signals at >10 nM. High cytotoxicity markers (Cleaved Caspase-3) may appear if incubation is prolonged (>4h).

      • Pkc-IN-1: Dose-dependent reduction of specific PKC

        
         substrates. Phospho-ERK may be partially inhibited but not obliterated, indicating pathway specificity.
        

Strategic Application Guide

When to use Staurosporine:
  • Assay Validation: You need a "positive kill" control to ensure your kinase assay is working.

  • Apoptosis Studies: You are studying the mechanisms of cell death (intrinsic pathway) or necroptosis (in caspase-depleted systems).[5]

  • Total Shutdown: You need to rule out kinase activity entirely to test non-kinase dependent mechanisms.

When to use Pkc-IN-1:
  • Isoform Dissection: You are investigating the specific contribution of PKC

    
     to a phenotype (e.g., B-cell receptor signaling or VEGF-induced permeability).
    
  • In Vivo Studies: You require a compound with a better safety profile than Staurosporine (which is too toxic for most therapeutic animal models).

  • Phenotypic Screening: You want to observe cell behavior (migration, secretion) without inducing immediate cytotoxicity.

References

  • Staurosporine Characterization

    • Title: Staurosporine Inhibits Protein Kinase C and Prevents Phorbol Ester-Mediated Leukotriene D4 Receptor Desensitiz
    • Source: PubMed / NIH
    • URL:[Link] (Search Term: Staurosporine PKC inhibition RBL-1)

  • Staurosporine in Necroptosis

    • Title: Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells.[5]

    • Source: PLOS One
    • URL:[Link]

  • Pkc-IN-1 Identification

    • Title: PKC-IN-1 (Compound H6) - PKC Beta II Inhibitor.[2]

    • Source: TargetMol / Adooq Bioscience Product D
  • PKC Isoform Function

    • Title: Structural Basis of Protein Kinase C Isoform Function.[7]

    • Source: PMC - NIH
    • URL:[Link]

Sources

Comparative Guide: PKC-IN-1 Selectivity & Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PKC-IN-1 (CAS: 1046787-18-1) is a potent, ATP-competitive small molecule inhibitor exhibiting high selectivity for conventional Protein Kinase C (cPKC) isoforms.[1] Unlike pan-PKC inhibitors (e.g., Staurosporine) or broad-spectrum bisindolylmaleimides, PKC-IN-1 demonstrates a distinct selectivity profile favoring PKC


 and PKC

over novel (nPKC) and atypical (aPKC) isoforms.

This guide provides an objective technical comparison of PKC-IN-1 against industry-standard alternatives, detailing its kinase selectivity profile, cross-reactivity risks, and validated experimental protocols for verifying target engagement.

Compound Profile & Mechanism

PKC-IN-1 functions by binding to the ATP-binding pocket of the kinase catalytic domain. Its chemical scaffold (a pyrazole/pyridine derivative) is distinct from the staurosporine analogs, contributing to its refined selectivity profile.

  • CAS Number: 1046787-18-1[1][2][3][4][5][6][7]

  • Mechanism: ATP-competitive, Reversible[1][6][8]

  • Primary Targets: PKC

    
    , PKC
    
    
    
    I, PKC
    
    
    II
  • Secondary Targets: PKC

    
    , PKC
    
    
    
Mechanistic Selectivity Map

The following diagram illustrates the inhibitory potency gradient of PKC-IN-1 across the PKC superfamily.

PKC_Selectivity Figure 1: PKC-IN-1 Potency Gradient (IC50) cluster_cPKC Conventional (cPKC) High Potency cluster_nPKC Novel (nPKC) Moderate Potency cluster_Inhibitor PKCa PKCα (2.3 nM) PKCb1 PKCβI (8.1 nM) PKCb2 PKCβII (7.6 nM) PKCg PKCγ (57.5 nM) PKCt PKCθ (25.6 nM) PKCe PKCε (808 nM) PKCmu PKCμ (PKD) (314 nM) PKCIN1 PKC-IN-1 PKCIN1->PKCa PKCIN1->PKCb1 PKCIN1->PKCb2 PKCIN1->PKCg PKCIN1->PKCt PKCIN1->PKCe PKCIN1->PKCmu

Caption: Figure 1. Hierarchical inhibition profile of PKC-IN-1. Thicker arrows indicate stronger potency (lower IC50).

Comparative Analysis: PKC-IN-1 vs. Alternatives

Selecting the right inhibitor requires balancing potency with isoform specificity. The table below contrasts PKC-IN-1 with Sotrastaurin (a potent pan-PKC inhibitor) and Enzastaurin (PKC


-selective).
Table 1: Kinase Selectivity Benchmark (IC50 Values)
FeaturePKC-IN-1 Sotrastaurin (AEB071) Enzastaurin Staurosporine
Primary Class cPKC Selective Pan-PKC PKC

Selective
Pan-Kinase
PKC

(cPKC)
2.3 nM 0.95 - 2.1 nM~20 - 60 nM< 5 nM
PKC

(cPKC)
~8.0 nM 0.64 - 2.0 nM~6 nM< 5 nM
PKC

(nPKC)
25.6 nM 0.22 - 1.0 nM > 100 nM< 5 nM
PKC

(nPKC)
808 nM 3.2 - 6.0 nM> 1000 nM< 10 nM
Selectivity Note High selectivity for

over

.
Hits PKC

extremely hard (Novel isoform).
Moderate potency, highly

-selective.
No selectivity; toxic reference control.
Key Liability Potential AGC kinase overlap.GSK3

inhibition.[8]
Lower cellular potency.Broad off-target effects.

Key Insight: Use PKC-IN-1 when you need to inhibit classical isoforms (


) while sparing the novel PKC

isoform. If your study requires complete blockade of T-cell activation via PKC

, Sotrastaurin is the superior choice due to its sub-nanomolar affinity for PKC

.

Cross-Reactivity & Off-Target Assessment

While PKC-IN-1 is selective within the PKC family, ATP-competitive inhibitors often cross-react with structurally similar kinases.

Intra-Family Selectivity (The "Safe" Zone)

PKC-IN-1 exhibits a >100-fold selectivity window for PKC


 (2.3 nM) over PKC

(808 nM). This allows for the dissection of cPKC vs. nPKC signaling pathways in complex cellular models.
Inter-Family Cross-Reactivity (The Risk Zone)

Researchers should control for the following potential off-targets common to this chemical class:

  • AGC Kinase Family: Due to homology in the catalytic cleft, check for inhibition of PKA , AKT , and S6K .

  • GSK3

    
    :  A frequent off-target for PKC inhibitors. While Sotrastaurin is known to hit GSK3
    
    
    
    , PKC-IN-1's pyrazole scaffold may offer a different profile, but validation is recommended.
  • Aurora Kinases: Morphological profiling data suggests PKC-IN-1 does not significantly inhibit Aurora kinases, distinguishing it from other broad-spectrum inhibitors.

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols to confirm PKC-IN-1 activity and selectivity in your specific model.

Protocol A: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of cPKC activity without affecting nPKC pathways.

  • Cell Culture: Seed cells (e.g., HeLa or Jurkat) at

    
     cells/mL.
    
  • Starvation: Serum-starve for 4-12 hours to reduce basal kinase activity.

  • Inhibitor Treatment:

    • Treat with PKC-IN-1 (Dose titration: 10 nM, 100 nM, 1 µM) for 1 hour.

    • Control: DMSO vehicle.

    • Comparator: Sotrastaurin (100 nM).

  • Stimulation: Activate PKC with PMA (Phorbol 12-myristate 13-acetate) at 20-50 ng/mL for 15-30 minutes.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Readout Targets:

    • cPKC Activity Marker: Phospho-MARCKS (Ser152/156) or Phospho-PKC substrates (motif antibody).

    • Specificity Control: Monitor Phospho-AKT (Ser473) to rule out off-target AKT inhibition.

Protocol B: In Vitro Selectivity Workflow

The following workflow outlines the logic for validating selectivity using recombinant kinases.

Validation_Workflow Figure 2: Experimental Validation Workflow Start Start: PKC-IN-1 Validation Step1 Step 1: Primary Screen (Radiometric Assay) Start->Step1 Decision IC50 < 10 nM for PKCα/β? Step1->Decision Decision->Start No (Reject) Step2 Step 2: Counter Screen (Novel PKC Isoforms) Decision->Step2 Yes Step3 Step 3: Off-Target Panel (PKA, GSK3β, AKT) Step2->Step3 Result Validated Selectivity Profile Step3->Result

Caption: Figure 2. Step-by-step logic for validating PKC-IN-1 selectivity in vitro.

References

  • TargetMol. (n.d.). PKC-IN-1 Product Datasheet & Biological Activity. Retrieved from

  • Sun-ShineChem. (n.d.). PKC-IN-1 Chemical Properties and Patent Origin (WO 2008096260 A1).[2] Retrieved from

  • MedChemExpress. (n.d.). PKC Inhibitor Library and Selectivity Profiles. Retrieved from

  • Wagner, J., et al. (2009). The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • Warchal, S. J., et al. (2024). Natural Product Aurora Kinase Inhibitor Chemotype through Morphological Profiling. Semantic Scholar. (Contextual data on PKC-IN-1 inactivity in Aurora assays). Retrieved from

Sources

Comparative Profiling: Pkc-IN-1 vs. Clinical-Grade PKC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Protein Kinase C (PKC) family remains a high-value but challenging target in drug discovery due to the high structural homology of the ATP-binding pocket across its 15 isozymes. This guide evaluates Pkc-IN-1 (CAS: 1046787-18-1), a potent ATP-competitive inhibitor, against clinical-stage benchmarks Sotrastaurin (AEB071) and Enzastaurin (LY317615) .

Verdict: Pkc-IN-1 exhibits superior biochemical potency against conventional PKCs (cPKC) compared to first-generation bisindolylmaleimides, with single-digit nanomolar IC50s for PKCα and PKCβ. However, Sotrastaurin offers a more balanced selectivity profile for T-cell specific isoforms (PKCθ), making Pkc-IN-1 a preferred tool for oncology applications requiring pan-cPKC ablation, while Sotrastaurin remains the gold standard for immunological selectivity.

Compound Profile: Pkc-IN-1

Identity & Mechanism: Pkc-IN-1 is a synthetic small molecule designed to target the ATP-binding cleft of the catalytic domain.[1] Unlike earlier generation inhibitors like Staurosporine (non-selective) or Bisindolylmaleimide I (BIM-I), Pkc-IN-1 was optimized for high affinity toward the calcium-dependent "conventional" isoforms.

  • Chemical Class: Maleimide-derived ATP-competitive inhibitor.[1]

  • Primary Targets: PKCα, PKCβI, PKCβII.

  • Mechanism: Reversible competition with ATP, preventing the phosphotransfer to downstream substrates like RAF1, MARCKS, and NF-κB.

Comparative Efficacy Analysis

Biochemical Potency (Cell-Free Assays)

The following data synthesizes biochemical IC50 values derived from radiometric kinase assays (


-ATP transfer). Pkc-IN-1 demonstrates a "best-in-class" potency profile for the alpha and beta isoforms.

Table 1: IC50 Comparison (nM)

IsoformPkc-IN-1 (Probe)Sotrastaurin (Clinical)Enzastaurin (Clinical)BIM-I (Reference)
PKCα (cPKC)2.3 2.239.010.0
PKCβI (cPKC)8.1 3.56.018.0
PKCβII (cPKC)7.6 4.031.018.0
PKCθ (nPKC)25.60.22 240.0150.0
PKCε (nPKC)808.0> 1,000> 1,000145.0
PKCζ (aPKC)> 1,000> 10,000> 1,0005,800

Data Source Aggregation: TargetMol [1], NIH PubChem [2], Clinical Trials Data [3].

Analysis:

  • cPKC Dominance: Pkc-IN-1 is equipotent to Sotrastaurin for PKCα but lacks the sub-nanomolar potency of Sotrastaurin against PKCθ.

  • Selectivity Window: Pkc-IN-1 maintains a >100-fold selectivity window against novel PKCs (like PKCε), which is critical for avoiding cardiotoxicity associated with PKCε inhibition.

Cellular Efficacy & Signaling Architecture

In cellular models (e.g., U87MG glioblastoma or Jurkat T-cells), efficacy is measured by the inhibition of downstream phosphorylation events.

Figure 1: PKC Signaling Architecture The diagram below illustrates the signal transduction pathway and the intervention points for Pkc-IN-1.

PKC_Pathway GPCR GPCR / RTK PLC PLCγ GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 -> Ca2+ PIP2->IP3 PKC_Active PKC (Active Complex) DAG->PKC_Active Recruitment IP3->PKC_Active Ca2+ Binding PKC_Inactive PKC (Inactive) PKC_Inactive->PKC_Active Activation RAF RAF1 PKC_Active->RAF NFkB NF-κB PKC_Active->NFkB Inhibitor Pkc-IN-1 / Sotrastaurin Inhibitor->PKC_Active ATP Competition MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Response Proliferation / Cytokine Release ERK->Response NFkB->Response

Caption: Canonical PKC activation pathway showing dual-input activation (DAG/Ca2+) and downstream bifurcation to MAPK and NF-κB axes.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Kinase Assay (IMAP Fluorescence Polarization)

Rationale: Fluorescence Polarization (FP) is less prone to interference than standard absorbance assays and does not require radioactive waste handling.

Materials:

  • Recombinant PKCα (Human).

  • Fluorescein-labeled substrate peptide (e.g., specific for cPKC).

  • IMAP Binding Reagent (Nanoparticles).

  • ATP (Ultrapure).

Workflow:

  • Preparation: Dilute Pkc-IN-1 in DMSO (Serial dilution: 10 μM to 0.1 nM). Final DMSO concentration must be <1%.

  • Enzyme Mix: Prepare PKCα in Reaction Buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • Critical Step: Add Phosphatidylserine (PS) lipid activator. cPKCs require lipids for structural opening.

  • Reaction: Combine 5 μL Inhibitor + 5 μL Enzyme + 10 μL Substrate/ATP Mix.

  • Incubation: 60 minutes at Room Temperature (RT).

  • Detection: Add 40 μL IMAP Binding Reagent. Incubate 30 mins.

  • Read: Measure FP (Ex 485nm / Em 530nm).

    • Validation: High polarization = High Phosphorylation. Low polarization = Inhibition.

Protocol B: Cellular Target Engagement (Western Blot)

Rationale: Verifies that biochemical potency translates to intracellular activity.

Workflow Visualization:

WB_Protocol Cells Jurkat / U87 Cells Treat Treat: Pkc-IN-1 (1h, 0-1000 nM) Cells->Treat Stim Stimulate: PMA (200 nM, 15 min) Treat->Stim Lysis Lysis (RIPA + PhosSTOP) Stim->Lysis Page SDS-PAGE Lysis->Page Blot Immunoblot Page->Blot Targets Primary Antibodies: p-PKC (autophos) p-ERK1/2 (downstream) Total PKC (loading) Blot->Targets

Caption: Cellular assay workflow utilizing PMA stimulation to artificially activate PKC, ensuring a high signal-to-noise window for inhibitor testing.

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/mL in low-serum media (0.5% FBS) for 18h (Serum Starvation).
    
  • Inhibitor Treatment: Add Pkc-IN-1 at indicated concentrations for 1 hour.

  • Stimulation: Add Phorbol 12-myristate 13-acetate (PMA) at 200 nM for 15 minutes. PMA mimics DAG, forcefully activating cPKCs.

  • Lysis: Rapidly wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.

  • Readout: Blot for Phospho-PKC (pan) (βII Ser660) and Phospho-p44/42 MAPK (Erk1/2) .

    • Expectation: Pkc-IN-1 should dose-dependently reduce p-ERK and p-PKC autophosphorylation signals.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25195438 (Pkc-IN-1). Retrieved January 29, 2026, from [Link]

  • Wagner, J., et al. (2009). Sotrastaurin (AEB071), a novel selective protein kinase C inhibitor. Transplantation. Retrieved January 29, 2026, from [Link]

Sources

Comparative Technical Guide: PKC-IN-1 (MS-553) versus Enzastaurin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of PKC Inhibition

Protein Kinase C (PKC) isoforms remain elusive but high-value targets in oncology, particularly for B-cell malignancies and glioblastoma. This guide provides a rigorous technical comparison between Enzastaurin (LY317615) , the first-generation clinical benchmark, and PKC-IN-1 (MS-553) , a potent next-generation inhibitor currently reshaping the landscape of refractory Chronic Lymphocytic Leukemia (CLL).

The Verdict: While Enzastaurin serves as the historical reference for PKC


 inhibition with a well-documented anti-angiogenic profile, PKC-IN-1 (MS-553)  exhibits superior utility in overcoming resistance to Bruton's Tyrosine Kinase (BTK) inhibitors. Researchers should select Enzastaurin for solid tumor angiogenesis models (glioblastoma) and PKC-IN-1 for investigating NF-

B pathway suppression in hematological malignancies.

Chemical & Mechanistic Profiling[1]

To ensure experimental reproducibility, we must first disambiguate the nomenclature. "PKC-IN-1" is a catalog designation for the clinical candidate MS-553 .

Identity Matrix
FeatureEnzastaurin (LY317615) PKC-IN-1 (MS-553)
CAS Number 170364-57-51046787-18-1
Chemical Class BisindolylmaleimidePyridopyrimidinone / Pyrazole
Primary Target PKC

(Selective)
Conventional PKCs (Pan-cPKC:

)
Mechanism ATP-competitiveATP-competitive, Reversible
Solubility DMSO (Low), requires warmingDMSO (High), >10 mM
Clinical Status Phase III (Failed in DLBCL), RepurposedPhase I/II (Active in CLL)
Isoform Selectivity & Potency (Cell-Free Assays)

The following data aggregates


 and 

values from pivotal biochemical screens. Note MS-553's broader "conventional" profile compared to Enzastaurin's

-selectivity.
IsoformEnzastaurin (

)
PKC-IN-1 / MS-553 (

)
Implication
PKC

(I/II)
~6 nM 7.6 - 8.1 nM Both are equipotent against the primary target.
PKC

~39 nM2.3 nM MS-553 is ~17x more potent against PKC

.
PKC

~83 nM57.5 nMMS-553 retains potency; Enzastaurin drops off.
PKC

(Novel)
~110 nM>800 nMMS-553 spares novel PKCs more effectively.

Expert Insight: The higher potency of MS-553 against PKC


 is critical. In many B-cell cancers, redundancy between PKC

and PKC

allows tumor cells to escape selective PKC

inhibition. MS-553's dual coverage closes this escape route.

Pathway Analysis: The B-Cell Receptor (BCR) Axis

Understanding where these inhibitors act is crucial for experimental design. The diagram below illustrates the intervention points within the BCR signaling cascade, highlighting why MS-553 is effective in BTK-inhibitor resistant cells.

PKC_Signaling cluster_resistance BTK Resistance Mechanism BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PLCy2 PLCγ2 BTK->PLCy2 DAG DAG PLCy2->DAG Hydrolysis PKC_Beta PKCβ / PKCα DAG->PKC_Beta Activation CBM CBM Complex (CARD11-BCL10-MALT1) PKC_Beta->CBM Phosphorylation IKK IKK Complex CBM->IKK NFkB NF-κB IKK->NFkB Activation Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK Blocks Enzastaurin Enzastaurin (PKCβ Selective) Enzastaurin->PKC_Beta Inhibits MS553 PKC-IN-1 (MS-553) (PKCα/β Dual) MS553->PKC_Beta Potently Inhibits PLCy2_Mut PLCγ2 Mutation (Bypasses BTK) PLCy2_Mut->PKC_Beta

Caption: MS-553 and Enzastaurin target PKC downstream of BTK/PLC


2. This allows them to function even when BTK is mutated (C481S) or PLC

2 is constitutively active, a common resistance mechanism in CLL.

Performance in Cancer Cell Lines[1][2]

Chronic Lymphocytic Leukemia (CLL) & Lymphoma

This is the primary battleground for these compounds.

  • PKC-IN-1 (MS-553):

    • Key Cell Lines: MEC-1, OSU-CLL, Primary CLL cells (C481S BTK mutants).

    • Efficacy: Induces apoptosis in cells resistant to Ibrutinib.

    • Biomarker Response: Rapid dephosphorylation of downstream targets p-I

      
      B
      
      
      
      and p-GSK3
      
      
      within 2-4 hours.
    • Advantage: Unlike Enzastaurin, MS-553 does not require high micromolar concentrations to achieve these effects in resistant lines, reducing off-target toxicity.

  • Enzastaurin:

    • Key Cell Lines: DLBCL lines (SUDHL-4, OCI-LY3), U87MG (Glioblastoma).

    • Efficacy: Moderate single-agent activity; often cytostatic rather than cytotoxic in aggressive lines unless combined with chemotherapy (e.g., R-CHOP).

    • Limitation: High protein binding in serum often necessitates higher in vitro doses (1-5

      
      M) to mimic in vivo exposure.
      
Solid Tumors (Glioblastoma & Colon)[3]
  • Enzastaurin: Remains the standard tool for studying PKC

    
    -mediated angiogenesis (VEGF signaling). In U87MG xenografts, it suppresses vessel density.
    
  • PKC-IN-1: Less data available in solid tumors, but its high potency against PKC

    
     suggests potential in KRAS-mutant cancers where PKC
    
    
    
    supports survival.

Experimental Protocols

Protocol A: Comparative Cell Viability (Resistant B-Cells)

Use this protocol to verify MS-553 efficacy in Ibrutinib-resistant clones.

Reagents:

  • Cell Line: MEC-1 (Wild Type) vs. MEC-1 (BTK C481S).

  • Compounds: PKC-IN-1 (MS-553) [Stock: 10 mM in DMSO], Enzastaurin [Stock: 10 mM in DMSO].

  • Assay: CellTiter-Glo (ATP quantification).

Workflow:

  • Seeding: Plate 20,000 cells/well in 96-well plates (RPMI + 10% FBS).

  • Equilibration: Incubate for 24 hours at 37°C.

  • Treatment: Prepare serial dilutions (10

    
    M down to 1 nM).
    
    • Critical Step: Maintain final DMSO concentration <0.1% to avoid artifacts.

  • Incubation: 72 hours.

  • Readout: Add CellTiter-Glo, shake for 2 mins, incubate 10 mins, read luminescence.

Expected Data:

Compound MEC-1 (WT) IC50 MEC-1 (C481S) IC50
Ibrutinib ~5 nM >5000 nM (Resistant)
Enzastaurin ~2000 nM ~2000 nM

| PKC-IN-1 (MS-553) | ~200 nM | ~200 nM |

Protocol B: Western Blot Validation of Target Engagement

Self-validating step: If p-PKC substrates do not decrease, the inhibitor is not working or the pathway is not active.

  • Lysis: Treat cells (5x10^6) with 500 nM inhibitor for 4 hours . Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Targets:

    • p-PKC

      
      II (Ser660):  Autophosphorylation site. Note: Enzastaurin may NOT decrease this signal (it binds ATP pocket, not necessarily blocking priming phosphorylation). Look downstream.
      
    • p-GSK3

      
       (Ser9):  Downstream effector. This is the gold standard readout. 
      
    • p-I

      
      B
      
      
      
      :
      Readout for NF-
      
      
      B pathway.
  • Result: MS-553 should abolish p-GSK3

    
     and p-I
    
    
    
    B
    
    
    signals at 100-500 nM.

Decision Matrix: Which Inhibitor to Choose?

Decision_Tree Start Select Experimental Goal Q1 Target Tissue / Disease? Start->Q1 Solid Solid Tumor / Angiogenesis (Glioblastoma, Colon) Q1->Solid Heme Hematological Malignancy (CLL, DLBCL, MCL) Q1->Heme Q2 Pathway of Interest? Solid->Q2 Q3 Resistance Status? Heme->Q3 VEGF VEGF / Angiogenesis Q2->VEGF NFkB NF-κB / BCR Signaling Q2->NFkB Exploratory Resistant BTK/PI3K Resistant Q3->Resistant Sensitive Treatment Naïve Q3->Sensitive Preferred for Potency Q3->Sensitive If reproducing old data Enza Use Enzastaurin (Historical Benchmark) VEGF->Enza MS553 Use PKC-IN-1 (MS-553) (High Potency/Efficacy) NFkB->MS553 Exploratory Resistant->MS553 Sensitive->Enza If reproducing old data Sensitive->MS553 Preferred for Potency

Caption: Logical flow for selecting the appropriate PKC inhibitor based on tissue type and resistance profile.

References

  • Woyach, J. A., et al. (2020). "MS-553, a Novel PKC Inhibitor, is Effective in CLL Cells and Overcomes Ibrutinib Resistance." Blood, 136(Supplement 1). Link

  • Robertson, M. J., et al. (2007). "Phase II Study of Enzastaurin, a Protein Kinase C Beta Inhibitor, in Patients with Relapsed or Refractory Diffuse Large B-Cell Lymphoma." Journal of Clinical Oncology, 25(13). Link

  • Faia, K., et al. (2006). "Enzastaurin (LY317615) Suppresses Signaling through the AKT Pathway, Induces Apoptosis, and Suppresses Growth of Human Colon Cancer and Glioblastoma Xenografts."[1] Cancer Research,[1] 65. Link

  • MedChemExpress. "MS-553 (PKC-IN-1) Product Datasheet & Biological Activity." Link

  • Niesman, M., et al. (2015).[2] "Treatment of Autoimmune Disease."[2][3][4] Patent WO2015179847A1.[2] (Source of PKC-IN-1 structure and kinase profile).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.